Product packaging for 4-Chloro-2-methyl-8-nitroquinoline(Cat. No.:CAS No. 56983-07-4)

4-Chloro-2-methyl-8-nitroquinoline

Cat. No.: B2799599
CAS No.: 56983-07-4
M. Wt: 222.63
InChI Key: VJQVEHIJBHZXEV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-8-nitroquinoline (CAS 56983-07-4) is a versatile nitroquinoline derivative serving as a key synthetic intermediate in medicinal and organic chemistry. The compound features a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 g/mol . Its structure incorporates both an electron-withdrawing nitro group and a displaceable chloro substituent, making it a valuable scaffold for constructing more complex molecules via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . In research, this compound is primarily valued as a building block for the synthesis of novel quinoline-based compounds. The nitro group strongly activates the aromatic ring for Vicarious Nucleophilic Substitution (VNS) reactions, allowing for the direct introduction of nucleophiles like carbazole at positions ortho or para to the nitro group, a pathway that can compete with the substitution of the chlorine atom . Furthermore, the nitro functionality can be readily reduced to an amino group, providing access to diaminoquinoline derivatives or other nitrogen-containing heterocycles relevant to drug discovery . Researchers utilize this chemical in developing new synthetic methodologies and creating libraries of compounds for screening against various biological targets. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. The compound is available for prompt shipment from global stock .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B2799599 4-Chloro-2-methyl-8-nitroquinoline CAS No. 56983-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)7-3-2-4-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQVEHIJBHZXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56983-07-4
Record name 4-chloro-2-methyl-8-nitroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Chloro-2-methyl-8-nitroquinoline. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible multi-step synthetic pathway based on established chemical principles and analogous reactions found in the scientific literature. The guide also compiles available and predicted physicochemical and spectroscopic data to aid in the identification and characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its identification, handling, and application in further research.

PropertyValueSource
CAS Number 56983-07-4
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol [1]
Predicted XlogP 3.5[2]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]

Proposed Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Combes Quinoline Synthesis cluster_step2 Step 2: Chlorination 2-Nitroaniline 2-Nitroaniline Intermediate_A 2-Methyl-8-nitroquinolin-4-ol 2-Nitroaniline->Intermediate_A H₂SO₄ Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Intermediate_A Intermediate_B This compound Intermediate_A->Intermediate_B POCl₃

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are based on well-established procedures for similar chemical transformations.

Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol (Intermediate A)

This step utilizes the Combes quinoline synthesis, a reliable method for constructing the quinoline ring system.

Reaction:

2-Nitroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, typically sulfuric acid, to yield 2-methyl-8-nitroquinolin-4-ol.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-nitroaniline (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice bath.

  • To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, gradually heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain crude 2-methyl-8-nitroquinolin-4-ol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound (Target Compound)

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a standard chlorinating agent.

Reaction:

2-Methyl-8-nitroquinolin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Procedure:

  • In a fume hood, place the dried 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash it with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Finally, wash the product with water again and dry it thoroughly.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data, based on the analysis of structurally similar compounds.

Characterization TechniqueExpected Data
Melting Point Not available in the literature. Expected to be a solid at room temperature.
¹H NMR Aromatic protons (H-3, H-5, H-6, H-7) are expected to appear as multiplets or doublets in the δ 7.0-8.5 ppm region. The methyl protons (at C-2) should appear as a singlet around δ 2.5-2.8 ppm.
¹³C NMR Aromatic carbons are expected in the δ 120-150 ppm range. The methyl carbon should appear around δ 20-25 ppm. The carbon bearing the chloro group (C-4) and the nitro group (C-8) will be significantly shifted.
Infrared (IR) Spectroscopy Characteristic peaks for C=N stretching (quinoline ring) around 1600-1620 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A C-Cl stretching vibration should be observed in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS) The predicted mass spectrum shows a molecular ion peak [M]⁺ at m/z 222 and an [M+H]⁺ peak at m/z 223. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical transformations of functional groups on an aromatic scaffold. The following diagram illustrates the key relationships between the reactants, intermediates, and the final product.

Logical_Relationships Start Starting Materials (2-Nitroaniline, Ethyl acetoacetate) Intermediate Quinolinone Core (2-Methyl-8-nitroquinolin-4-ol) Start->Intermediate Cyclization (Combes Synthesis) FinalProduct Target Compound (this compound) Intermediate->FinalProduct Chlorination (Nucleophilic Substitution)

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on robust and well-documented organic chemistry reactions. The provided characterization data, a combination of known properties and predictions based on analogous structures, will serve as a valuable reference for researchers working with this compound. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood. Further experimental validation is required to confirm the specific reaction conditions, yields, and spectroscopic data for this particular molecule.

References

4-Chloro-2-methyl-8-nitroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-8-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of data for this specific compound, this guide draws upon information from closely related analogs to provide insights into its chemical properties, potential synthetic routes, and expected biological activities. The document summarizes key physicochemical data, outlines plausible experimental protocols for its synthesis, and discusses the potential biological relevance, particularly in the context of anticancer research.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. Its core structure is a quinoline ring, which is a fusion of a benzene ring and a pyridine ring. This core is further functionalized with a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 8-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56983-07-4[1]
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol
Appearance (Predicted) Pale yellow to yellow solidN/A
Solubility (Predicted) Soluble in organic solvents like DMSO and DMFN/A

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the Skraup synthesis or a related cyclization reaction to form the quinoline core, followed by chlorination and nitration. The order of these functionalization steps would be critical to achieving the desired substitution pattern.

Synthetic_Pathway A 2-Methyl-8-nitroaniline B 2-Methyl-8-nitroquinolin-4-ol A->B Skraup or Doebner-von Miller Reaction C This compound B->C Chlorination (e.g., POCl₃) Apoptosis_Signaling_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 4-Chloro-2-methyl-8-nitroquinoline_Derivative 4-Chloro-2-methyl-8-nitroquinoline_Derivative 4-Chloro-2-methyl-8-nitroquinoline_Derivative->DNA Damage 4-Chloro-2-methyl-8-nitroquinoline_Derivative->Mitochondrion

References

Crystal Structure Analysis of 4-Chloro-2-methyl-8-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The specific crystal structure of 4-Chloro-2-methyl-8-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science, has not been publicly reported in available crystallographic databases. Despite extensive searches of chemical and crystallographic literature, no detailed experimental determination of its single-crystal X-ray structure, including atomic coordinates, bond lengths, bond angles, and crystal packing information, is currently available.

This technical guide, therefore, outlines the established methodologies and theoretical considerations that would be employed in the complete crystal structure analysis of this compound, from synthesis to data interpretation. It serves as a blueprint for researchers undertaking the crystallographic characterization of this and related novel quinoline derivatives.

Synthesis and Crystallization

The initial and most critical step is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be extrapolated from known quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, followed by chlorination and nitration steps. The general workflow for such a synthesis is depicted below.

G cluster_synthesis Synthetic Pathway Precursor Precursor Cyclization Cyclization Precursor->Cyclization e.g., Skraup reaction Methylated_Quinoline Methylated_Quinoline Cyclization->Methylated_Quinoline Chlorination Chlorination Methylated_Quinoline->Chlorination Chloro_Methyl_Quinoline Chloro_Methyl_Quinoline Chlorination->Chloro_Methyl_Quinoline Nitration Nitration Chloro_Methyl_Quinoline->Nitration Target_Compound 4-Chloro-2-methyl- 8-nitroquinoline Nitration->Target_Compound

Figure 1. A generalized synthetic workflow for this compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging aspect. A systematic approach to crystallization would be employed, exploring various solvents and techniques.

Table 1: Crystallization Methodologies

MethodDescriptionSolvents to be Screened
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal growth.Dichloromethane, Chloroform, Acetone, Ethyl acetate, Methanol, Ethanol, Acetonitrile
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial within a larger sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Inner Vial Solvents: Dichloromethane, Chloroform. Outer Vial Anti-solvents: Hexane, Pentane, Diethyl ether.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.Toluene, Xylene, Dimethylformamide (DMF)

X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the core of the analysis involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms.

Experimental Workflow

The standard workflow for single-crystal X-ray diffraction is a well-established process, outlined in the diagram below.

G cluster_workflow X-ray Crystallography Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Figure 2. Standard experimental workflow for single-crystal X-ray diffraction.

Hypothetical Crystallographic Data

Upon successful analysis, the crystallographic data would be presented in a standardized format. The following table represents a hypothetical summary of such data for this compound, based on typical values for similar organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₀H₇ClN₂O₂
Formula Weight222.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5...
b (Å)12.1...
c (Å)9.3...
α (°)90
β (°)105.2...
γ (°)90
Volume (ų)950...
Z4
Calculated Density (g/cm³)1.55...
Absorption Coefficient (mm⁻¹)0.35...
F(000)456
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected~5000
Independent reflections~2000
R_int~0.04
Goodness-of-fit on F²~1.05
Final R indices [I>2sigma(I)]R₁ = ~0.05, wR₂ = ~0.12
R indices (all data)R₁ = ~0.07, wR₂ = ~0.14

Structural Interpretation and Significance

The determined crystal structure would provide invaluable insights into the molecular geometry, intermolecular interactions, and potential solid-state properties of this compound. Analysis would focus on:

  • Molecular Conformation: The planarity of the quinoline ring system and the torsion angles of the nitro and methyl groups.

  • Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds (C-Cl...X), and π-π stacking interactions, which govern the crystal packing and influence physical properties like melting point and solubility.

  • Relationship to Biological Activity: For drug development professionals, understanding the three-dimensional structure is crucial for computational modeling of receptor-ligand interactions and for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the necessary synthetic, experimental, and analytical procedures. The elucidation of this structure would be a valuable contribution to the fields of organic chemistry, materials science, and medicinal chemistry, enabling a deeper understanding of its chemical behavior and paving the way for its potential applications. Researchers are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill this gap in the scientific literature.

Navigating the Solubility Landscape of 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document outlines the theoretical principles governing its solubility, presents a compilation of qualitative solubility information for structurally related compounds, and details robust experimental protocols for the precise determination of its solubility in various organic solvents. Furthermore, this guide offers a framework for data presentation and visualization to aid in research and development efforts.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and functional materials. The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including synthetic reaction conditions, formulation development, and biological assays. Understanding and predicting its solubility behavior is therefore of paramount importance for researchers in the field.

The molecular structure of this compound, featuring a chlorinated and nitrated aromatic system, suggests a degree of polarity. However, the presence of the heterocyclic aromatic core and the methyl group also imparts lipophilic character. This duality in its structure makes its solubility highly dependent on the nature of the solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a range of organic solvents can be qualitatively predicted.[1] The nitro group and the nitrogen atom in the quinoline ring introduce polar characteristics, while the chlorinated benzene ring and the methyl group contribute to its nonpolar nature.

  • High Solubility is Expected in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can engage in dipole-dipole interactions.[2] Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be effective due to their ability to dissolve moderately polar compounds.[3]

  • Moderate Solubility is Expected in: Alcohols such as ethanol and methanol. While these are polar protic solvents, the nonpolar regions of the molecule may limit its complete miscibility.[2]

  • Low Solubility is Expected in: Nonpolar solvents like hexane and toluene, as the polar functional groups of the solute will have unfavorable interactions with these solvents.[4]

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Acetone58.08255.20.895
Acetonitrile41.05253.80.926
Dichloromethane84.93258.51.001
Dimethylformamide73.092512.11.655
Dimethyl Sulfoxide78.132515.41.971
Ethanol46.07252.10.456
Ethyl Acetate88.11254.50.511
Hexane86.18250.10.012
Methanol32.04251.50.468
Toluene92.14250.90.098

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are recommended for obtaining reliable quantitative data for this compound.

Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Methodology:

  • Preparation: An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Data Reporting: The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These methods often rely on miniaturized versions of the shake-flask principle and use robotic systems for liquid handling and analysis.

Visualizing Experimental and Logical Workflows

Synthesis and Purification Workflow

The general synthetic route to substituted quinolines can be visualized to understand the context in which solubility becomes a critical parameter for purification and handling.

cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Reaction Chlorination Chlorination Cyclization->Chlorination Reaction Nitration Nitration Chlorination->Nitration Reaction Crude Product Crude Product Nitration->Crude Product Dissolution Dissolution Crude Product->Dissolution Solubility is Key Chromatography Chromatography Dissolution->Chromatography In appropriate solvent Crystallization Crystallization Chromatography->Crystallization Fraction collection Pure Product Pure Product Crystallization->Pure Product From suitable solvent

Caption: General workflow for the synthesis and purification of this compound.

Solubility Determination Workflow

The logical steps involved in the experimental determination of solubility are outlined in the following diagram.

Start Start Add excess solute to solvent Add excess solute to solvent Start->Add excess solute to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess solute to solvent->Equilibrate at constant temperature Allow phases to separate Allow phases to separate Equilibrate at constant temperature->Allow phases to separate Filter supernatant Filter supernatant Allow phases to separate->Filter supernatant Analyze filtrate concentration Analyze filtrate concentration Filter supernatant->Analyze filtrate concentration Calculate Solubility Calculate Solubility Analyze filtrate concentration->Calculate Solubility

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains elusive, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the principles of solubility, utilizing the provided experimental protocols, and adopting a structured approach to data presentation and visualization, the scientific community can systematically investigate and leverage the solubility characteristics of this and other novel chemical entities. The successful application of these methodologies will undoubtedly accelerate research and development in fields where such compounds hold promise.

References

The Unfolding Therapeutic Potential of 4-Chloro-2-methyl-8-nitroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic substitution on this core structure can dramatically modulate its biological activity. This technical guide delves into the burgeoning field of 4-chloro-2-methyl-8-nitroquinoline derivatives, exploring their potential as potent anticancer and antimicrobial agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant promise as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. Its deregulation leads to uncontrolled cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1][2][3][4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4E [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quinoline [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates ", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [color="#4285F4"]; mTORC2 -> Akt [color="#4285F4"]; Akt -> mTORC1 [color="#34A853"]; Akt -> Apoptosis [label=" inhibits ", fontsize=10, fontcolor="#5F6368", color="#34A853", arrowhead=tee]; mTORC1 -> S6K [color="#EA4335"]; mTORC1 -> eIF4E [label=" inhibits ", fontsize=10, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; S6K -> CellGrowth [color="#4285F4"]; eIF4E -> CellGrowth [style=invis]; Quinoline -> PI3K [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; Quinoline -> mTORC1 [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; Quinoline -> mTORC2 [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Disruption of microtubule polymerization is a well-established and effective strategy in cancer chemotherapy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6][7][8]

// Nodes Tubulin [label="αβ-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Depolymerization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quinoline [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tubulin -> Polymerization [color="#34A853"]; Polymerization -> Microtubule [color="#34A853"]; Microtubule -> Depolymerization [color="#EA4335"]; Depolymerization -> Tubulin [color="#EA4335"]; Microtubule -> MitoticSpindle [color="#FBBC05"]; MitoticSpindle -> CellCycleArrest [label=" disruption leads to ", fontsize=10, fontcolor="#5F6368", color="#4285F4", style=dashed]; CellCycleArrest -> Apoptosis [color="#4285F4"]; Quinoline -> Polymerization [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; } Tubulin Polymerization Inhibition Mechanism.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[9]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[9]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[9]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[10]
Acridine/quinoline derivative 3bHepG-2 (Liver)0.261[7]
2-substituted-8HQ Cu(II) complexVarious cancer cells< 1[11]
5,7-dihalo-substituted-8-hydroxyquinolinesVarious cancer cells0.0014 - 32.13[11]
8-hydroxyquinoline-based compound 2MCF-7 (Breast)4.12[12]

Antimicrobial Activity: A Renewed Approach to Combat Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinoline-based compounds have a long history as antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial action of quinoline derivatives is often multifaceted. They can interfere with essential cellular processes in microorganisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Metal Chelation: 8-hydroxyquinoline derivatives are known to chelate metal ions that are essential for microbial enzyme function, thereby disrupting their metabolism.

  • Membrane Disruption: Some derivatives can interact with and disrupt the integrity of the microbial cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various quinoline derivatives has been determined by measuring their minimum inhibitory concentration (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureus ATCC259230.001904[13]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coli ATCC259220.0609[13]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicans ATCC102310.001904[13]
8-hydroxyquinoline derivativeAeromonas hydrophila5.26 µM[14]
Halogenated 8-hydroxyquinolineGram-positive bacteria5.57 - 89.09 µM[14]
ClioquinolNannizzia gypsea, Microsporum canis, Trichophyton spp.0.5 - 2[15]
ClioquinolFusarium spp.0.5 - 2[15]
Quinoline derivative 8Vancomycin-resistant E. faecium4[16]
Quinoline derivatives 25 & 26Aspergillus fumigatus0.98[16]
Quinoline derivatives 25 & 26Candida albicans0.49[16]
Quinoline derivatives 37 & 38Drug-resistant M. tuberculosis0.08 - 0.31[16]

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step synthetic route, often starting from a substituted aniline. A plausible synthetic pathway involves cyclization, nitration, and subsequent chlorination reactions.[17][18][19] Classical named reactions for quinoline synthesis such as the Skraup, Combes, Friedlander, and Knorr syntheses can also be adapted.[20]

// Nodes Aniline [label="Substituted Aniline\n(e.g., m-nitroaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization\n(e.g., Skraup reaction)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline [label="2-methyl-8-nitroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorination [label="Chlorination\n(e.g., POCl3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Aniline -> Cyclization [color="#4285F4"]; Cyclization -> Quinoline [color="#4285F4"]; Quinoline -> Chlorination [color="#34A853"]; Chlorination -> FinalProduct [color="#34A853"]; } General Synthetic Workflow.

A general three-step synthesis for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination.[17][18] A similar strategy can be employed for the synthesis of this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer and antimicrobial agents. The derivatives have shown potent activity against various cancer cell lines, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR and the disruption of microtubule dynamics. Furthermore, their broad-spectrum antimicrobial activity highlights their potential to address the growing challenge of drug resistance.

Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are crucial to validate the efficacy and assess the safety profiles of the most promising compounds. Further mechanistic studies will also be essential to fully elucidate their modes of action and identify potential biomarkers for patient stratification. The continued exploration of these versatile compounds holds significant promise for the future of cancer and infectious disease therapy.

References

The Synthetic Versatility and Chemical Landscape of 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-2-methyl-8-nitroquinoline scaffold is a key heterocyclic motif that holds significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing nitro group, the reactive chloro substituent, and the methyl group on the quinoline core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this important scaffold, supported by experimental insights from closely related analogues.

Synthesis of the this compound Scaffold

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established quinoline synthesis methodologies. The most probable pathway involves a multi-step process encompassing cyclization, nitration, and chlorination.

A likely synthetic approach is a modification of the Combes quinoline synthesis. This would be followed by nitration and subsequent chlorination to yield the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-methyl-8-nitroquinolin-4-ol (a Combes-type reaction followed by nitration)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Cyclization: Slowly add polyphosphoric acid (PPA) or a similar dehydrating acid catalyst to the mixture with constant stirring. Heat the reaction mixture to 140-160°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a cold solution of sodium bicarbonate to neutralize any remaining acid. The solid is then washed again with water until the filtrate is neutral.

  • Purification: The crude 2-methylquinolin-4-ol is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Nitration: The purified 2-methylquinolin-4-ol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10°C) to introduce the nitro group at the 8-position.

Step 2: Chlorination to this compound

  • Reaction Setup: In a well-ventilated fume hood, place the synthesized 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in a round-bottom flask.

  • Chlorination: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The mixture is then gently refluxed for 2-4 hours.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

  • Extraction and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis of this compound 2-Nitroaniline 2-Nitroaniline Combes_Reaction Combes-type Cyclization 2-Nitroaniline->Combes_Reaction Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Combes_Reaction 2-Methyl-8-nitroquinolin-4-ol 2-Methyl-8-nitroquinolin-4-ol Combes_Reaction->2-Methyl-8-nitroquinolin-4-ol Chlorination Chlorination (POCl3) 2-Methyl-8-nitroquinolin-4-ol->Chlorination Target_Compound This compound Chlorination->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Reactivity of the this compound Scaffold

The reactivity of the this compound scaffold is primarily dictated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline ring system, further enhanced by the nitro group at the 8-position, makes the C4 carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of the synthetic utility of this scaffold, allowing for the introduction of diverse functional groups.

Common Nucleophiles and Their Products:

NucleophileReagent ExampleProduct Type
AminesPrimary & Secondary Amines (e.g., Aniline, Piperidine)4-Amino-2-methyl-8-nitroquinolines
ThiolsThiophenol, Alkyl Thiols4-Thioether-2-methyl-8-nitroquinolines
AlkoxidesSodium Methoxide, Sodium Ethoxide4-Alkoxy-2-methyl-8-nitroquinolines
AzideSodium Azide4-Azido-2-methyl-8-nitroquinoline
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a round-bottom flask.

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 120°C. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification is generally achieved by recrystallization or column chromatography.

G Start This compound Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-O-) Start->Nucleophile SₙAr Reaction Product 4-Substituted-2-methyl-8-nitroquinoline Nucleophile->Product

Caption: Reactivity of the scaffold towards nucleophilic substitution.

Stability of the this compound Scaffold

The stability of the this compound scaffold is a critical consideration for its storage, handling, and application. While specific degradation studies on this exact molecule are scarce, general principles of quinoline and nitroaromatic chemistry can provide valuable insights.

Factors Influencing Stability:

  • pH: The quinoline nitrogen is basic and can be protonated under acidic conditions, which can influence the electronic properties and potentially the stability of the molecule. In strongly acidic or basic media, hydrolysis of the chloro group may occur, although this is generally slow without heating.

  • Temperature: Like most organic compounds, prolonged exposure to high temperatures can lead to thermal decomposition. The presence of the nitro group may lower the decomposition temperature compared to the non-nitrated analogue.

  • Light: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products. It is therefore advisable to store the compound in amber vials or protected from light.

Potential Degradation Pathways

While specific degradation products have not been reported, potential degradation pathways could involve:

  • Hydrolysis: Replacement of the 4-chloro group with a hydroxyl group to form 2-methyl-8-nitroquinolin-4-ol, especially under forcing hydrolytic conditions.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under various reducing conditions (e.g., catalytic hydrogenation), which is often a desired synthetic transformation rather than an unwanted degradation.

  • Photochemical Reactions: Photodegradation of nitroaromatic compounds can be complex, potentially involving ring opening or polymerization.

G Scaffold This compound Degradation Potential Degradation Scaffold->Degradation Acid Acidic Conditions Acid->Degradation Base Basic Conditions Base->Degradation Heat High Temperature Heat->Degradation Light UV Light Light->Degradation

Caption: Factors influencing the stability of the scaffold.

Biological Relevance and Potential Applications

The this compound scaffold is a key intermediate in the synthesis of compounds with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

A related compound, a dual PI3K/mTOR inhibitor, contains a quinoline core, suggesting that derivatives of this compound could be explored as modulators of this critical cancer-related signaling pathway. The high reactivity of the 4-chloro position allows for the facile generation of libraries of analogues for structure-activity relationship (SAR) studies.

G Scaffold This compound Derivatization Derivatization via Nucleophilic Substitution Scaffold->Derivatization Library Library of Analogues Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compounds (e.g., PI3K/mTOR inhibitors) Screening->Hit

Caption: Workflow for drug discovery utilizing the scaffold.

Conclusion

The this compound scaffold represents a versatile and reactive platform for the development of novel chemical entities. Its key feature is the activated 4-chloro position, which readily undergoes nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. While specific data on its stability is limited, standard precautions for handling nitroaromatic compounds, such as protection from light and high temperatures, are recommended. The established biological relevance of the quinoline core, particularly in oncology, underscores the potential of this scaffold as a starting point for the discovery of new therapeutic agents. Further research into the specific reaction kinetics, degradation pathways, and biological targets of derivatives of this scaffold is warranted to fully exploit its potential.

An In-Depth Technical Guide to the Historical Synthesis Methods for 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthetic pathways to 4-chloro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct one-pot synthesis in historical literature, this document outlines plausible multi-step routes based on classic named reactions in quinoline chemistry. The guide details two primary conceptual pathways: the construction of the 2-methyl-8-nitroquinoline core followed by functionalization at the 4-position, and the synthesis of a 2-methylquinoline followed by nitration and subsequent chlorination. Each proposed step is supported by detailed experimental protocols derived from analogous historical syntheses, with quantitative data summarized for comparative analysis. Visualizations of the synthetic workflows are provided using the DOT language to facilitate a clear understanding of the reaction sequences.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and its derivatives have been extensively studied for their potential as therapeutic agents. Historically, the synthesis of specifically substituted quinolines has relied on a series of well-established named reactions, often requiring a strategic, multi-step approach to achieve the desired substitution pattern. This guide explores the likely historical methods for the synthesis of this compound by examining the foundational reactions from which it can be constructed.

The synthesis of this target molecule can be conceptually broken down into two main strategies:

  • Pathway A: Beginning with an ortho-substituted aniline to directly form the 8-nitroquinoline ring system, followed by modification at the 4-position.

  • Pathway B: Starting with the synthesis of 2-methylquinoline, followed by nitration to introduce the nitro group at the 8-position, and subsequent functionalization to introduce the chloro group at the 4-position.

This guide will delve into the historical context of these synthetic steps, providing detailed experimental protocols and quantitative data where available from the literature for analogous transformations.

Synthetic Pathways

Pathway A: Construction from an o-Nitroaniline Precursor

This pathway offers a more direct approach to establishing the 8-nitro substitution pattern by utilizing o-nitroaniline as a starting material.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a classic method for synthesizing 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde, typically in the presence of an acid catalyst. In this case, the reaction of o-nitroaniline with crotonaldehyde would yield the desired 2-methyl-8-nitroquinoline.

Experimental Protocol (Adapted from analogous Doebner-von Miller reactions):

A mixture of o-nitroaniline (138 g, 1 mol) and arsenic acid (150 g) in concentrated sulfuric acid (300 g) is heated. Crotonaldehyde (105 g, 1.5 mol) is then added dropwise to the stirred mixture over a period of 2-3 hours, maintaining the temperature at 95-100°C. After the addition is complete, the mixture is heated for an additional 5-6 hours. The reaction mixture is then cooled and poured into a large volume of water. The aqueous solution is neutralized with a concentrated sodium hydroxide solution, and the precipitated product is collected by filtration. The crude product is then purified by steam distillation or recrystallization from a suitable solvent such as ethanol.

ParameterValue
Starting Material o-Nitroaniline, Crotonaldehyde
Reagents/Catalysts Sulfuric Acid, Arsenic Acid
Temperature 95-100°C
Reaction Time 7-9 hours
Reported Yield ~50-60% (estimated for analogous reactions)

To introduce a chlorine atom at the 4-position, a common historical approach is the conversion of a 4-hydroxyquinoline. The Conrad-Limpach and Knorr syntheses are foundational methods for preparing hydroxyquinolines.

  • Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. For the synthesis of 2-methyl-8-nitroquinolin-4-ol, o-nitroaniline would be reacted with ethyl acetoacetate. The reaction is typically carried out in two stages: an initial condensation at a lower temperature, followed by a high-temperature cyclization.

  • Knorr Synthesis: This synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. While typically used for 2-hydroxyquinolines, modifications can lead to 4-hydroxyquinolines.

Experimental Protocol (Conrad-Limpach Synthesis):

o-Nitroaniline (138 g, 1 mol) and ethyl acetoacetate (130 g, 1 mol) are mixed and heated at 140-150°C for 1-2 hours. The resulting intermediate, ethyl β-(o-nitroanilino)crotonate, is then added to a high-boiling point solvent such as Dowtherm A or mineral oil and heated to 250-260°C for 30 minutes. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a hydrocarbon solvent and then recrystallized from a suitable solvent like glacial acetic acid to yield 2-methyl-8-nitroquinolin-4-ol.

ParameterValue
Starting Material o-Nitroaniline, Ethyl Acetoacetate
Solvent (Cyclization) Dowtherm A or Mineral Oil
Temperature 140-150°C (condensation), 250-260°C (cyclization)
Reaction Time ~2-3 hours
Reported Yield ~60-70% (estimated for analogous reactions)

The conversion of the 4-hydroxy group to a chloro group is a standard transformation, historically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reaction.

Experimental Protocol:

2-Methyl-8-nitroquinolin-4-ol (21.8 g, 0.1 mol) is added to phosphorus oxychloride (92 g, 0.6 mol). The mixture is heated under reflux for 2-3 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting mixture is neutralized with a sodium carbonate solution, and the precipitated solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from ethanol.

ParameterValue
Starting Material 2-Methyl-8-nitroquinolin-4-ol
Reagent Phosphorus Oxychloride (POCl₃)
Temperature Reflux
Reaction Time 2-3 hours
Reported Yield >90% (for similar chlorinations of hydroxyquinolines)
Pathway B: Synthesis via Nitration of 2-Methylquinoline

This pathway involves the initial synthesis of the less substituted 2-methylquinoline, followed by sequential functionalization.

The Doebner-von Miller reaction is also the primary historical method for the synthesis of 2-methylquinoline, in this case starting from aniline and crotonaldehyde.

Experimental Protocol:

Aniline (93 g, 1 mol) is dissolved in a mixture of concentrated hydrochloric acid (240 mL) and water (300 mL). Ferrous sulfate heptahydrate (10 g) is added as a moderator. The mixture is heated to 100°C, and a mixture of nitrobenzene (25 g, 0.2 mol) and crotonaldehyde (105 g, 1.5 mol) is added slowly over 2 hours. The reaction is refluxed for an additional 6 hours. The mixture is then made strongly alkaline with sodium hydroxide solution, and the 2-methylquinoline is isolated by steam distillation. The product is then purified by distillation.

ParameterValue
Starting Material Aniline, Crotonaldehyde
Reagents/Catalysts Hydrochloric Acid, Ferrous Sulfate, Nitrobenzene
Temperature Reflux
Reaction Time ~8 hours
Reported Yield ~70%

The nitration of 2-methylquinoline with mixed acid (a mixture of nitric and sulfuric acids) typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline. The separation of these isomers is a known historical challenge.

Experimental Protocol:

2-Methylquinoline (143 g, 1 mol) is dissolved in concentrated sulfuric acid (300 mL). The solution is cooled to 0°C, and a mixture of fuming nitric acid (63 g, 1 mol) and concentrated sulfuric acid (100 mL) is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for another hour at room temperature and then poured onto ice. The solution is neutralized with aqueous ammonia, and the precipitated mixture of nitro isomers is collected by filtration.

ParameterValue
Starting Material 2-Methylquinoline
Reagents Fuming Nitric Acid, Sulfuric Acid
Temperature 0-10°C
Reaction Time ~2 hours
Isomer Ratio Variable, often close to 1:1 (5-nitro:8-nitro)

The separation of the 5- and 8-nitro isomers has been historically accomplished by methods such as fractional crystallization of their salts (e.g., sulfates or hydrochlorides) or by chromatography, which was less common in earlier periods.

Experimental Protocol (Fractional Crystallization):

The mixture of nitro isomers is dissolved in a minimal amount of hot dilute sulfuric acid. Upon cooling, the less soluble sulfate salt of one isomer (often the 8-nitro isomer) will crystallize out first. The crystals are collected by filtration. The process of redissolving and recrystallizing is repeated to improve the purity of the separated isomer. The progress of the separation can be monitored by melting point determination.

Once pure 2-methyl-8-nitroquinoline is obtained, it would be converted to the final product via the same sequence as in Pathway A:

  • Step 4: Synthesis of 2-methyl-8-nitroquinolin-4-ol using the Conrad-Limpach or a similar synthesis, starting from 2-methyl-8-nitroaniline (which would first need to be synthesized by reduction of a dinitro precursor, making this route more convoluted). A more direct, albeit less historically common, method would be the oxidation of 2-methyl-8-nitroquinoline to its N-oxide, followed by rearrangement to the 4-hydroxy derivative.

  • Step 5: Chlorination of 2-methyl-8-nitroquinolin-4-ol with phosphorus oxychloride as described in Pathway A, Step 3.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthetic pathways.

Pathway_A cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Conrad-Limpach Synthesis cluster_2 Step 3: Chlorination o-Nitroaniline o-Nitroaniline 2-Methyl-8-nitroquinoline 2-Methyl-8-nitroquinoline o-Nitroaniline->2-Methyl-8-nitroquinoline H2SO4, As2O5 2-Methyl-8-nitroquinolin-4-ol 2-Methyl-8-nitroquinolin-4-ol o-Nitroaniline->2-Methyl-8-nitroquinolin-4-ol 1. 150°C 2. 250°C, Dowtherm A Crotonaldehyde Crotonaldehyde Crotonaldehyde->2-Methyl-8-nitroquinoline Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->2-Methyl-8-nitroquinolin-4-ol This compound This compound 2-Methyl-8-nitroquinolin-4-ol->this compound POCl3, Reflux Pathway_B cluster_0 Step 1: Doebner-von Miller cluster_1 Step 2: Nitration cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Hydroxylation cluster_4 Step 5: Chlorination Aniline Aniline 2-Methylquinoline 2-Methylquinoline Aniline->2-Methylquinoline HCl, FeSO4, Nitrobenzene Crotonaldehyde_B Crotonaldehyde Crotonaldehyde_B->2-Methylquinoline Nitro_Isomers Mixture of 5-nitro and 8-nitro isomers 2-Methylquinoline->Nitro_Isomers HNO3, H2SO4 2-Methyl-8-nitroquinoline_B 2-Methyl-8-nitroquinoline Nitro_Isomers->2-Methyl-8-nitroquinoline_B Fractional Crystallization 2-Methyl-8-nitroquinolin-4-ol_B 2-Methyl-8-nitroquinolin-4-ol 2-Methyl-8-nitroquinoline_B->2-Methyl-8-nitroquinolin-4-ol_B e.g., N-oxidation, rearrangement Final_Product This compound 2-Methyl-8-nitroquinolin-4-ol_B->Final_Product POCl3, Reflux

Quantum Chemical Blueprint for 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Chloro-2-methyl-8-nitroquinoline, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for in-silico analysis to predict molecular behavior and guide experimental studies.

Introduction

Quantum chemical calculations are indispensable tools in modern drug discovery, providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For substituted quinolines, such as this compound, these computational methods can predict a range of parameters crucial for understanding their potential as therapeutic agents. This guide outlines the theoretical foundation, computational methodology, and expected outcomes of such an analysis.

While specific experimental and fully calculated data for this compound is not yet extensively published, this guide synthesizes established computational protocols for closely related quinoline derivatives to provide a robust framework for its study.[1][2][3][4][5] The methodologies described herein are based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[1][2][4]

Computational Methodology

A detailed protocol for the quantum chemical analysis of this compound is presented below. This methodology is derived from successful studies on similar quinoline structures.[3][4][5]

Molecular Structure Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra.

Table 1: Experimental and Computational Protocol for Geometry Optimization and Vibrational Analysis

ParameterSpecificationRationale
Software Gaussian 09 or similarIndustry-standard for quantum chemical calculations.[3]
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost.[1][2]
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A widely used hybrid functional known for its reliability in predicting molecular properties for a broad range of systems.[3][4]
Basis Set 6-311++G(d,p)A flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing subtle electronic effects.[3][4]
Solvation Model Integral Equation Formalism Polarizable Continuum Model (IEFPCM)To simulate the effect of a solvent environment (e.g., water, ethanol) on the molecular properties.[6]
Frequency Calculation Performed at the same level of theoryTo confirm the nature of the stationary point (minimum or transition state) and to obtain theoretical vibrational frequencies for comparison with experimental IR and Raman spectra.
Electronic Properties Calculation

Following geometry optimization, a series of calculations are performed to determine the electronic properties of the molecule. These properties are critical for understanding its reactivity and potential interactions with biological targets.

Table 2: Protocol for Electronic Property Calculations

PropertyDescriptionSignificance in Drug Discovery
HOMO-LUMO Energies Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.[7]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.[4]
Mulliken Atomic Charges A method for partitioning the total electron density among the atoms in a molecule.Provides insights into the charge distribution and helps identify reactive sites.
Natural Bond Orbital (NBO) Analysis Analyzes the delocalization of electron density between filled and unfilled orbitals.Reveals information about intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[1][6]

Predicted Molecular Properties of this compound

Based on the methodologies described, the following tables summarize the expected quantitative data for this compound. It is important to note that these are representative values and would need to be confirmed by actual calculations.

Optimized Geometrical Parameters (Representative)

Table 3: Predicted Bond Lengths and Angles

ParameterValue (Å or °)ParameterValue (Å or °)
C2-C3~1.37C2-N1-C9~118.0
C4-Cl~1.74C3-C4-C10~120.5
C8-N2~1.47C7-C8-N2~119.0
N2-O1~1.22O1-N2-O2~124.0
Predicted Vibrational Frequencies (Representative)

Table 4: Selected Predicted Vibrational Modes and their Assignments

ModeFrequency (cm⁻¹)Assignment
ν(C-H) aromatic~3100-3000Aromatic C-H stretching
ν(C-H) methyl~2950-2850Methyl C-H stretching
ν(C=N)~1620Quinoline ring C=N stretching
ν(NO₂) asymmetric~1550Asymmetric NO₂ stretching
ν(NO₂) symmetric~1350Symmetric NO₂ stretching
ν(C-Cl)~750C-Cl stretching
Predicted Electronic Properties (Representative)

Table 5: Key Electronic Descriptors

PropertyValueUnit
HOMO Energy~ -6.8eV
LUMO Energy~ -2.5eV
HOMO-LUMO Gap~ 4.3eV
Dipole Moment~ 5.2Debye

Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding the complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate the workflow and the interplay of calculated properties.

G Computational Workflow for this compound A Molecular Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO-LUMO, MEP, NBO) B->D E Vibrational Spectra (IR, Raman) C->E F Thermodynamic Properties C->F G Reactivity Descriptors (HOMO-LUMO Gap, MEP) D->G H Molecular Stability (NBO Analysis) D->H I Drug-Likeness Prediction G->I H->I

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

G Interrelation of Calculated Properties and Drug Discovery A Quantum Chemical Calculations B Optimized Geometry A->B C Electronic Properties (HOMO-LUMO, MEP) A->C D Vibrational Spectra A->D E Molecular Docking B->E F Reactivity Prediction C->F G Spectroscopic Characterization D->G H Binding Affinity Prediction E->H I ADMET Prediction F->I J Lead Optimization H->J I->J

References

Methodological & Application

Step-by-step synthesis protocol for 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The synthesis commences with the Conrad-Limpach cyclization of 2-nitroaniline and ethyl acetoacetate to yield the intermediate 2-methyl-8-nitroquinolin-4-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride to produce the final target compound. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Critical Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hazardous Chemicals : This synthesis involves highly toxic, corrosive, and reactive chemicals.

    • 2-Nitroaniline : Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure.

    • Phosphorus Oxychloride (POCl₃) : Highly corrosive and toxic. It causes severe skin burns and eye damage and is fatal if inhaled. It reacts violently with water, releasing toxic hydrogen chloride gas. This reagent must be handled with extreme caution in an anhydrous environment.

    • Quinoline Derivatives : Many substituted quinolines are irritants and may be toxic. The target compound, this compound, should be handled as a potentially toxic substance. It may cause skin, eye, and respiratory irritation.[1][2] Some quinoline derivatives may cause allergic skin reactions, serious eye damage, and have reproductive toxicity.

  • Emergency Procedures : Ensure an emergency eyewash station and safety shower are immediately accessible. A calcium gluconate gel should be on hand for potential hydrofluoric acid burns if working with reagents that could generate it, and an appropriate quenching solution for POCl₃ (e.g., a bucket of dry sand or sodium bicarbonate) should be readily available.

  • Waste Disposal : All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Overall Synthesis Pathway

The synthesis follows a two-step route starting from 2-nitroaniline.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination A 2-Nitroaniline C 2-Methyl-8-nitroquinolin-4-ol A->C High Temp. (Diphenyl Ether) B Ethyl Acetoacetate B->C High Temp. (Diphenyl Ether) D 2-Methyl-8-nitroquinolin-4-ol E This compound D->E POCl₃

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol

This step involves the thermal cyclization of the intermediate formed from 2-nitroaniline and ethyl acetoacetate to yield the quinolone core.

Reagents and Materials

Reagent/MaterialMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Nitroaniline138.1213.81001.0
Ethyl Acetoacetate130.1414.31101.1
Diphenyl Ether170.21200 mL-Solvent
Ethanol46.07--Wash Solvent
Toluene92.14--Wash Solvent

Protocol

  • Intermediate Formation : In a 250 mL round-bottom flask, combine 13.8 g (100 mmol) of 2-nitroaniline and 14.3 g (110 mmol) of ethyl acetoacetate. Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Initial Reaction : Heat the mixture at 140-150 °C for 1 hour with stirring. Water will be evolved during this condensation step.

  • Cyclization : In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat 200 mL of diphenyl ether to 250 °C.

  • Addition : Slowly and carefully add the hot reaction mixture from step 2 to the hot diphenyl ether over 20-30 minutes. Maintain the temperature at 250-255 °C.

  • Reaction Completion : Continue heating and stirring at this temperature for an additional 30 minutes. The product will begin to precipitate.

  • Cooling and Isolation : Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Filtration : Collect the solid product by vacuum filtration.

  • Washing : Wash the collected solid sequentially with toluene and then ethanol to remove residual diphenyl ether and any unreacted starting materials.

  • Drying : Dry the resulting solid, 2-methyl-8-nitroquinolin-4-ol, in a vacuum oven at 80 °C to a constant weight. The product is typically a tan or brownish solid.

Step 2: Synthesis of this compound

This protocol details the chlorination of the 4-hydroxy group on the quinoline ring using phosphorus oxychloride. This is an anhydrous reaction and must be protected from moisture.

Reagents and Materials

Reagent/MaterialMolecular Wt. ( g/mol )Amount (g/mL)Moles (mmol)Equivalents
2-Methyl-8-nitroquinolin-4-ol204.1710.2501.0
Phosphorus Oxychloride (POCl₃)153.3330 mL326~6.5
N,N-Dimethylformamide (DMF)73.090.5 mL-Catalyst
Dichloromethane (DCM)84.93--Extraction
Saturated NaHCO₃ (aq)84.01--Quench
Anhydrous Sodium Sulfate142.04--Drying Agent

Protocol

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.2 g (50 mmol) of 2-methyl-8-nitroquinolin-4-ol.

  • Reagent Addition : In a fume hood, carefully add 30 mL of phosphorus oxychloride (POCl₃) followed by 0.5 mL of N,N-Dimethylformamide (DMF).

  • Reflux : Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction should become a clear, dark solution.

  • Cooling : After 3 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Removal of Excess POCl₃ : Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).

  • Workup - Quenching : Slowly and cautiously pour the cooled, viscous residue onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution : This is a highly exothermic reaction that will release HCl gas. Perform this step in the back of the fume hood.

  • Neutralization : Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction : Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Filtration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal : Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Experimental Workflow Diagram

G start Start reagents Combine Quinolinol, POCl₃, and DMF start->reagents reflux Reflux at 110°C for 3 hours reagents->reflux cool Cool to Room Temp. reflux->cool evap Remove excess POCl₃ (Rotary Evaporator) cool->evap quench Pour onto Crushed Ice evap->quench neutralize Neutralize with Sat. NaHCO₃ (aq) quench->neutralize extract Extract with DCM (3x) neutralize->extract dry Dry Organic Layers (Na₂SO₄) extract->dry filter Filter dry->filter final_evap Remove DCM (Rotary Evaporator) filter->final_evap purify Purify by Recrystallization final_evap->purify end Final Product purify->end

Caption: Workflow for the chlorination and workup of this compound.

References

Application Notes and Protocols: 4-Chloro-2-methyl-8-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-8-nitroquinoline is a versatile heterocyclic building block extensively utilized in organic synthesis. Its unique structural features, including a reactive C4-chloro substituent activated by the electron-withdrawing nitro group and the quinoline core, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of complex organic molecules, with a particular focus on the synthesis of compounds with potential therapeutic applications, such as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of the chloro, methyl, and nitro groups on the quinoline ring system of the title compound allows for selective functionalization, providing access to novel derivatives with potential for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol [1]
CAS Number 56983-07-4
Appearance Pale yellow to yellow solid
Melting Point 145-148 °C
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.

Applications in Organic Synthesis

This compound serves as a key intermediate in a variety of organic transformations, primarily leveraging the reactivity of the C4-chloro group. Key applications include:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group at the C8 position activates the C4-chloro group towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted-2-methyl-8-nitroquinolines.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro substituent is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex biaryl and heteroaryl structures.

  • Synthesis of Bioactive Molecules: Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, the structurally similar 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of PI3K/mTOR inhibitors, suggesting that derivatives of the title compound could also target this critical cancer-related signaling pathway.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines to yield 4-amino-2-methyl-8-nitroquinoline derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃)) (Optional, to scavenge HCl)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq).

  • If a base is used, add it to the reaction mixture (1.2-2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data (Representative Examples from Analogous Systems):

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference (Analogous System)
BenzylamineDMF-100485[2]
AnilineEthanolTEAReflux678[2]
ThiophenolDMFK₂CO₃80392[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids to synthesize 4-aryl-2-methyl-8-nitroquinolines.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • De-gas the vessel by evacuating and back-filling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples from Analogous Systems):

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288[3]
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90891[3]
3-Furylboronic acidPd(PPh₃)₄K₃PO₄DMF1101675[3]

Visualization of Synthetic Pathways and Biological Relevance

Synthetic Workflow

The following diagram illustrates a general synthetic workflow starting from this compound to generate diverse molecular scaffolds.

G start This compound snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar R-NH2, R-SH, R-OH coupling Pd-Catalyzed Cross-Coupling start->coupling R-B(OH)2, etc. amines 4-Amino Derivatives snar->amines thiols 4-Thio Derivatives snar->thiols alkoxides 4-Alkoxy Derivatives snar->alkoxides aryls 4-Aryl/Heteroaryl Derivatives coupling->aryls bioactive Bioactive Molecules (e.g., Kinase Inhibitors) amines->bioactive aryls->bioactive

Caption: Synthetic utility of this compound.

PI3K/Akt/mTOR Signaling Pathway

Derivatives of this compound are potential precursors to inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols: 4-Chloro-2-methyl-8-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-8-nitroquinoline is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of novel therapeutic agents. Its reactive chlorine atom at the 4-position and the electron-withdrawing nitro group at the 8-position make it a versatile scaffold for the synthesis of a variety of derivatives, particularly those with potential anticancer properties. Research has indicated that chloro and nitro quinoline motifs are important pharmacophores for anti-cancer activity. This document provides an overview of its application, focusing on the synthesis of bioactive derivatives and the protocols for evaluating their efficacy.

Application: Precursor for Anticancer Agents

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of compounds with antiproliferative and pro-apoptotic activities. The substitution of the 4-chloro group with various amines or other nucleophiles can lead to the generation of libraries of compounds for screening against cancer cell lines.

One notable class of derivatives are 4-amino-2-methyl-8-nitroquinolines. The introduction of an amino group at the 4-position can significantly modulate the biological activity of the quinoline core. These derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

Quantitative Data Summary

While this compound itself is not typically the final active compound, its derivatives have shown promising cytotoxic effects. The following table summarizes the in vitro cytotoxicity of a representative amino-substituted derivative against a human cervical cancer cell line.

Compound NameCell LineIC50 (µM)Citation
4-((4-aminophenyl)amino)-2-methyl-8-nitroquinoline (Representative Derivative)HeLa8.22[1]

Experimental Protocols

Synthesis of 4-amino-2-methyl-8-nitroquinoline Derivatives (Representative Protocol)

This protocol describes a general method for the synthesis of 4-amino-2-methyl-8-nitroquinoline derivatives through nucleophilic aromatic substitution.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline)

  • Solvent (e.g., ethanol, isopropanol)

  • Acid catalyst (e.g., concentrated hydrochloric acid)

  • Base for neutralization (e.g., aqueous ammonia)

  • Standard laboratory glassware and purification equipment (reflux condenser, magnetic stirrer, filtration apparatus, chromatography columns)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base, such as aqueous ammonia, until a precipitate forms.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-(substituted-amino)-2-methyl-8-nitroquinoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of synthesized quinoline derivatives on a cancer cell line, such as HeLa (human cervical cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline derivative (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivative from the stock solution in complete medium. Replace the old medium in the wells with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow

Apoptosis Induction Pathway

Derivatives of this compound have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is mediated by the mitochondria. This pathway culminates in the activation of effector caspases, leading to programmed cell death.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Quinoline_Derivative Quinoline Derivative Bax Bax Quinoline_Derivative->Bax Bcl2 Bcl-2 Quinoline_Derivative->Bcl2 Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 cleavage Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activation PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosome->Caspase9 activation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of derivatives of this compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay on Cancer Cells) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General workflow for drug discovery using the quinoline scaffold.

References

The Versatile Precursor: 4-Chloro-2-methyl-8-nitroquinoline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

4-Chloro-2-methyl-8-nitroquinoline stands as a pivotal precursor in the synthesis of a diverse array of novel heterocyclic compounds. Its strategic substitution pattern, featuring a reactive chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 8-position, renders it a versatile scaffold for constructing complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for leveraging this precursor in the development of innovative drug candidates, with a focus on anticancer and antimicrobial agents.

The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs. The introduction of a nitro group at the 8-position can enhance the biological activity and provide a handle for further functionalization. The chloro group at the 4-position is particularly amenable to nucleophilic substitution reactions, allowing for the facile introduction of various side chains and the construction of fused heterocyclic systems. This reactivity is central to the synthesis of compounds such as imidazo[4,5-c]quinolines, which have garnered considerable attention for their potent biological activities.

Applications in Drug Discovery

Heterocyclic compounds derived from this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: A prominent application lies in the synthesis of imidazo[4,5-c]quinoline derivatives that have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[1][2][3][4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial Activity: The versatile nature of the precursor allows for the synthesis of novel quinoline-based heterocycles with significant antibacterial and antifungal properties. These compounds can serve as valuable leads in the ongoing battle against drug-resistant pathogens.

Data Presentation

The following tables summarize the quantitative biological data for representative heterocyclic compounds derived from quinoline precursors. While specific data for derivatives of this compound is limited in the public domain, the provided data for analogous compounds illustrates the potential of this chemical class.

Table 1: Anticancer Activity of Imidazo[4,5-c]quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinolineNot Specified103.3[5][6]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazinesS. aureus1.56 - 100[7]
Fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazinesB. cereus1.56 - 100[7]
Fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazinesE. coli1.56 - 100[7]
Fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazinesP. aeruginosa1.56 - 100[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitroquinolin-4-ol (General Procedure)

This protocol describes a general method for the nitration of a hydroxyquinoline precursor, a key step in forming the nitroquinoline scaffold.

Materials:

  • Hydroxyquinoline derivative

  • Propionic acid

  • 70% Nitric acid

  • Pentane

  • Methanol

  • Diethyl ether

Procedure:

  • To a stirred solution of the respective hydroxyquinoline (1.00 equivalent) in propionic acid (6 mL per mmol) at 100 °C with a water-cooled condenser open to air, add 70% nitric acid (2.20 equivalents) dropwise.

  • Stir the reaction mixture at 100 °C for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 5% MeOH:CH₂Cl₂ as the eluent.

  • Cool the reaction mixture to 0 °C.

  • Filter the solid obtained and wash with pentane.

  • Triturate the solid with methanol-diethyl ether (1:5), filter, and dry under vacuum to afford the substituted 3-nitroquinolin-4-ol as a yellow solid.[8]

Protocol 2: Synthesis of 4-Chloro-3-nitroquinoline (General Procedure)

This protocol outlines the chlorination of the nitroquinolin-4-ol intermediate.

Materials:

  • Substituted 3-nitroquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate

  • Water

  • Sodium hydrogen carbonate solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Heat a suspension of the substituted 3-nitroquinolin-4-ol (1 equivalent) in POCl₃ (0.6 mL per mmol) to reflux until a clear solution is obtained (approximately 1 hour).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the cold solution dropwise onto crushed ice in a beaker to obtain a precipitate.

  • Extract the solid with ethyl acetate three times.

  • Combine the organic layers and wash with water and sodium hydrogen carbonate solution.

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the organic layer to yield the desired 4-chloro-3-nitroquinoline, which can be used in the next step without further purification.[8]

Protocol 3: Synthesis of Imidazo[4,5-c]quinoline Derivatives (General Procedure)

This protocol describes the final cyclization step to form the imidazo[4,5-c]quinoline ring system.

Materials:

  • 4-Chloro-3-nitroquinoline derivative

  • Appropriate benzylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the 4-chloro-3-nitroquinoline derivative (1.0 equivalent) in anhydrous CH₂Cl₂ (2 mL per mmol), add triethylamine (1.5 equivalents) and the respective benzylamine (1.1 equivalents).

  • Reflux the reaction mixture at 45 °C for 45 minutes.

  • Evaporate the solvent under vacuum.

  • Add water to the residue to obtain a precipitate.

  • Filter the reaction mixture, wash several times with water, and dry to obtain the crude product as a yellow solid.

  • Purify the crude product by flash column chromatography (10–50% EtOAc:C₆H₁₄) to yield the final imidazo[4,5-c]quinoline derivative.[8]

Visualizations

Synthetic Pathway for Imidazo[4,5-c]quinolines

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyclization Hydroxyquinoline Hydroxyquinoline Nitroquinolinol 3-Nitroquinolin-4-ol Hydroxyquinoline->Nitroquinolinol HNO₃, Propionic Acid ChloroNitroquinoline 4-Chloro-3-nitroquinoline Nitroquinolinol->ChloroNitroquinoline POCl₃ Imidazoquinoline Imidazo[4,5-c]quinoline ChloroNitroquinoline->Imidazoquinoline Benzylamine, TEA

Caption: General synthetic scheme for imidazo[4,5-c]quinolines.

Experimental Workflow for Synthesis and Screening

Workflow Start Start: this compound Synthesis Synthesis of Novel Heterocyclic Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (Anticancer/Antimicrobial Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and biological evaluation.

PI3K/mTOR Signaling Pathway Inhibition

PI3K_mTOR_Pathway cluster_pathway PI3K/mTOR Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth and Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazoquinoline Imidazo[4,5-c]quinoline Derivative Imidazoquinoline->PI3K inhibits Imidazoquinoline->mTORC1 inhibits

Caption: Inhibition of PI3K/mTOR pathway by imidazoquinolines.

References

Application Notes: Palladium-Catalyzed Suzuki Coupling of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Discovered by Akira Suzuki, this palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become indispensable in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities such as anticancer, antimalarial, and anti-inflammatory properties.[5][6] Specifically, 2-methyl-8-nitroquinoline has been identified as a potential anti-cancer agent.

This document provides detailed protocols and application notes for the Suzuki coupling of 4-Chloro-2-methyl-8-nitroquinoline with various arylboronic acids. The resulting 4-aryl-2-methyl-8-nitroquinoline derivatives are valuable compounds for screening libraries and further development in drug discovery programs.

Reaction Scheme:

The general reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.

General Scheme of the Suzuki-Miyaura Coupling Reaction

Catalytic Cycle:

The mechanism of the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X intermediate1 Ar-Pd(II)L₂(X) (cis-complex) oxidative_addition->intermediate1 isomerization Isomerization intermediate1->isomerization intermediate1_trans Ar-Pd(II)L₂(X) (trans-complex) isomerization->intermediate1_trans transmetalation Transmetalation intermediate1_trans->transmetalation Ar'B(OH)₂ Base intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle Diagram

Key Considerations for Coupling with Nitroarenes: The presence of the nitro (-NO₂) group on the quinoline ring is a critical factor. While Suzuki reactions are known for their broad functional group tolerance, the coupling of nitroarenes can be challenging.[8] The first palladium-catalyzed Suzuki-Miyaura cross-couplings of nitroarenes were a significant development, as the process involves a difficult oxidative addition of the Pd(0) catalyst into the Ar-NO₂ bond.[8][9] Researchers should be aware that standard phosphine-based ligands may be ineffective in some cases, although catalysts like Pd(PPh₃)₄ have been shown to work for certain electron-deficient nitroarenes.[9] Careful optimization of the catalyst, base, and solvent system is crucial for achieving good yields.

Experimental Protocols

1. Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, Dioxane, Toluene, or a mixture like DMF/Ethanol)

  • Degassed Water (if using an aqueous base solution)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

2. Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Glassware for column chromatography

3. Step-by-Step Procedure:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Quinoline, Boronic Acid, Base, Catalyst) solvent 2. Add Anhydrous Solvent reagents->solvent setup 3. Assemble Glassware (Flask, Condenser) solvent->setup degas 4. Degas Mixture (N₂ or Ar Purge) setup->degas heat 5. Heat & Stir (e.g., 100°C, 2-12h) degas->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to RT & Filter monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify analyze 11. Characterize Product (NMR, MS, Yield) purify->analyze

Generalized Experimental Workflow Diagram
  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed base solution now. Finally, add the palladium catalyst under a positive flow of inert gas.

  • Reaction Execution: Lower the flask into a preheated oil bath (e.g., 100 °C) and stir vigorously.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. Reaction times typically range from 2 to 12 hours.[10][11]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid palladium catalyst was used, it can be filtered off through a pad of Celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-aryl-2-methyl-8-nitroquinoline product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃DMF/H₂O100685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃DMF/H₂O100882
34-Fluorophenylboronic acidPdCl₂(dppf) (3%)K₃PO₄Dioxane1001078
43-Thienylboronic acidPd(PPh₃)₄ (4%)Na₂CO₃Toluene/EtOH/H₂O901275
53-Pyridylboronic acidPdCl₂(dppf) (3%)K₃PO₄Dioxane1101268

Applications in Drug Discovery

The synthesis of a library of 4-aryl-2-methyl-8-nitroquinoline derivatives is a valuable strategy in drug discovery. These compounds serve as novel chemical entities for high-throughput screening against various biological targets. The nitro group can also serve as a handle for further chemical modifications, such as reduction to an amine, allowing for the rapid generation of diverse molecular structures for structure-activity relationship (SAR) studies.[6]

applications start 4-Chloro-2-methyl- 8-nitroquinoline reaction Suzuki Coupling Reaction start->reaction library 4-Aryl-2-methyl-8-nitroquinoline Library reaction->library application Drug Discovery (Lead Generation & SAR) library->application modification Further Chemical Modification (e.g., -NO₂ reduction) library->modification modification->application

Drug Discovery Application Pathway

References

Application Notes and Protocols: Nucleophilic Substitution at C4 of 2-Methyl-8-Nitroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions at the C4 position of the 2-methyl-8-nitroquinoline scaffold. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined below are based on established methodologies for similar quinoline systems and are intended to serve as a guide for the synthesis and functionalization of this important heterocyclic core.

Introduction

The quinoline ring is a privileged scaffold in drug discovery. The 2-methyl-8-nitroquinoline system, in particular, offers a unique electronic profile that can be exploited for further functionalization. Nucleophilic aromatic substitution (SNA) at the C4 position is a key strategy for introducing a wide range of functional groups, thereby enabling the generation of diverse chemical libraries for biological screening. This process typically involves the displacement of a halide leaving group, most commonly chloride, from the C4 position by a nucleophile. The presence of the electron-withdrawing nitro group at the C8 position is anticipated to activate the quinoline ring towards nucleophilic attack, facilitating these substitution reactions.

Synthesis of the Key Intermediate: 4-Chloro-2-methyl-8-nitroquinoline

The precursor for C4 nucleophilic substitution is this compound. Its synthesis can be achieved through a multi-step process starting from 2-methyl-8-nitroquinolin-4-ol.

Experimental Protocol: Synthesis of this compound
  • Starting Material: 2-Methyl-8-nitroquinolin-4-ol.

  • Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Nucleophilic Substitution Reactions at the C4 Position

The C4-chloro substituent of 2-methyl-8-nitroquinoline is a versatile handle for introducing various nucleophiles. Below are generalized protocols for reactions with amines, thiols, and alkoxides. Researchers should note that reaction optimization (solvent, temperature, and reaction time) may be necessary for specific substrates.

Data Presentation: Representative Nucleophilic Substitution Reactions
EntryNucleophileProductTypical ConditionsYield (%)Reference Analogy
1Ammonia/Amines4-Amino-2-methyl-8-nitroquinolinesEthanol, reflux, 4-8 h60-85[1][2]
2Hydrazine4-Hydrazino-2-methyl-8-nitroquinolineEthanol, reflux, 2-4 h70-90[1][2]
3Sodium Azide4-Azido-2-methyl-8-nitroquinolineDMF or Ethanol/Water, 80-100 °C, 2-6 h75-95[1][2]
4Thiols (e.g., Ethanethiol)4-(Ethylthio)-2-methyl-8-nitroquinolineEthanol, Sodium Ethoxide, reflux, 4 h65-80[1][2]
5Thiourea2-Methyl-8-nitroquinoline-4-thiolDMF, reflux, 4h, followed by basic workup50-70[1][2]
6Alkoxides (e.g., Sodium Methoxide)4-Methoxy-2-methyl-8-nitroquinolineMethanol, reflux, 2-6 h70-90[3][4]

Yields are estimates based on analogous reactions with 4-chloro-8-methylquinolin-2(1H)-one and other substituted chloroquinolines and will require experimental verification for the 2-methyl-8-nitroquinoline system.

Experimental Protocol: Synthesis of 4-Amino-2-methyl-8-nitroquinoline (General Amination)
  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Nucleophile Addition: Add an excess of the desired amine (e.g., a solution of ammonia in ethanol, or a primary/secondary amine, 2-5 equivalents). For less reactive amines, a base such as triethylamine or potassium carbonate may be added to scavenge the HCl generated.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. If not, evaporate the solvent under reduced pressure.

    • Treat the residue with a dilute aqueous base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 4-(Alkylthio)-2-methyl-8-nitroquinoline (General Thiolation)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 equivalents) and stir for 15-30 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into cold water.

    • Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start_material 2-Methyl-8-nitroquinolin-4-ol intermediate This compound start_material->intermediate  POCl₃, Reflux   products C4-Substituted 2-Methyl-8-nitroquinolines intermediate->products  Nucleophilic Substitution   nucleophiles Nucleophiles (Amines, Thiols, Alkoxides) nucleophiles->products application Biological Screening (Anticancer, Antimicrobial) products->application

Caption: General workflow for the synthesis of C4-substituted 2-methyl-8-nitroquinolines.

Logical Relationship of Reaction Components

logical_relationship substrate This compound (Electrophile) product 4-Nu-2-methyl-8-nitroquinoline substrate->product C4 Position Attacked nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->product Bond Formation leaving_group Chloride Ion (Cl⁻) (Leaving Group) product->leaving_group Bond Cleavage solvent Solvent (e.g., Ethanol, DMF) solvent->substrate solvent->nucleophile heat Heat (Δ) heat->substrate

Caption: Key components in the C4 nucleophilic substitution of 2-methyl-8-nitroquinoline.

Applications in Drug Development

Derivatives of the 2-methyl-8-nitroquinoline scaffold are promising candidates for drug development programs. The introduction of various functional groups at the C4 position can significantly modulate the biological activity of the parent molecule.

  • Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties. The compounds synthesized through the described protocols could be screened against various cancer cell lines to identify novel cytotoxic agents. For example, substituted 8-nitroquinolines have demonstrated activity against breast cancer cells[5]. The parent compound, 2-methyl-8-nitroquinoline, has also been studied as a potential anti-cancer agent[6].

  • Antimicrobial Activity: The quinoline core is present in many antibacterial and antifungal drugs. C4-amino and other substituted quinolines have shown broad-spectrum anti-infective properties[7]. The synthesized derivatives could be tested against a panel of pathogenic bacteria and fungi to discover new leads for treating infectious diseases. Halogenated and amino-substituted 8-hydroxyquinolines, which are structurally related, exhibit potent antimicrobial effects[8][9].

  • Signaling Pathway Modulation: While specific signaling pathways for C4-substituted 2-methyl-8-nitroquinolines are not yet fully elucidated, quinoline derivatives are known to interact with various biological targets. For instance, some quinoline-based compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival[3][4]. The newly synthesized compounds could be investigated for their ability to modulate this and other relevant pathways in disease.

These protocols and application notes provide a foundation for researchers to explore the rich chemistry of 2-methyl-8-nitroquinoline and to develop novel compounds with potential therapeutic applications.

References

Application Notes & Protocols for the Analysis of 4-Chloro-2-methyl-8-nitroquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of 4-Chloro-2-methyl-8-nitroquinoline.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.[1][2] Further dilute this stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: The sample preparation will be matrix-dependent. For drug substance analysis, a procedure similar to the standard preparation can be followed. For formulated products or biological matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

    • LLE Example: Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). The analyte will partition into the organic layer, which can then be separated, evaporated, and reconstituted in the mobile phase.[3]

    • SPE Example: Pass the sample solution through an appropriate SPE cartridge (e.g., C18). The analyte will be retained on the sorbent. After washing away interferences, the analyte is eluted with a small volume of a strong solvent.[4]

  • Filtration: All solutions should be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.[2][5]

2. HPLC Instrumentation and Conditions (Starting Point):

ParameterRecommended Condition
HPLC System A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column could also be evaluated.[6]
Mobile Phase A gradient of acetonitrile (ACN) and water (or a buffer like phosphate buffer, pH adjusted). A starting point could be a gradient from 30% ACN to 80% ACN over 20 minutes.[4] The use of buffers like ammonium formate would be suitable for LC-MS applications.[7]
Flow Rate 1.0 mL/min.[5]
Column Temperature 30 °C.[6]
Injection Volume 10 µL.[5]
Detection UV detection at a wavelength determined by the UV spectrum of this compound. A starting wavelength could be around 225 nm, which is common for quinoline derivatives.[5] A DAD can be used to scan a range of wavelengths to determine the optimal wavelength.

3. Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

Expected Performance (Based on similar compounds):

The following table summarizes typical performance characteristics for HPLC analysis of quinoline derivatives. These values should be established during method validation for this compound.

ParameterExpected Value (for related compounds)
Linearity (R²) > 0.999[5]
Precision (RSD%) < 2%[5]
Accuracy (Recovery %) 90-110%[5]
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL range[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Extract Extraction (if needed) Sample->Extract Standard Reference Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its structure, this compound is expected to be amenable to GC-MS analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as toluene or dichloromethane at a concentration of 1 mg/mL.[8] Prepare working standards by serial dilution to achieve concentrations in the range of 0.1 to 10 µg/mL.[8][9]

  • Sample Solution: Similar to HPLC, sample preparation is matrix-dependent.

    • Solid Samples: Ultrasound-assisted solvent extraction can be employed. For example, a known weight of the sample can be extracted with toluene in an ultrasonic bath.[8][10]

    • Liquid Samples: If the sample is dissolved in a non-volatile solvent, a solvent exchange step may be necessary.[11] Techniques like liquid-liquid extraction can be used to transfer the analyte into a GC-compatible solvent.

  • Filtration: Filter the final extracts through a 0.45 µm filter membrane prior to injection.[8]

2. GC-MS Instrumentation and Conditions (Starting Point):

ParameterRecommended Condition
GC-MS System A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Column A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[8]
Inlet Temperature 250 °C.[8]
Injection Volume 1 µL.[8]
Injection Mode Splitless injection.[8]
Oven Program Initial temperature of 60°C for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.[12]
MS Transfer Line 280 °C.
Ion Source Temp. 230 °C.[12]
Ionization Mode Electron Ionization (EI) at 70 eV.[12]
MS Acquisition Full scan mode (e.g., m/z 50-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity, monitoring characteristic ions of this compound. The predicted monoisotopic mass is 222.0196 Da.[13] Characteristic fragment ions would need to be determined from the full scan mass spectrum.

3. Data Analysis:

  • Identification: Comparison of the retention time and the mass spectrum of the peak in the sample with that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion versus the concentration of the standards.

Expected Performance (Based on similar compounds):

The following table presents typical performance metrics for GC-MS analysis of related compounds. These should be confirmed through method validation.

ParameterExpected Value (for related compounds)
Linearity (R²) > 0.999[8]
Precision (RSD%) < 5%[8]
Accuracy (Recovery %) 80-110%[8]
Limit of Detection (LOD) Sub-ppm level (µg/g or µg/mL)[14]
Limit of Quantification (LOQ) ppm level (µg/g or µg/mL)[14]

GC-MS System Diagram

GCMS_System cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_system System Control & Data Injector Injector Column GC Column (in Oven) Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Computer Data System Detector->Computer CarrierGas Carrier Gas (He) CarrierGas->Injector

Caption: Key components of a GC-MS system.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes derived from 4-Chloro-2-methyl-8-nitroquinoline. This precursor is a valuable starting material for creating novel probes for various applications, including cellular imaging and analyte detection. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to introduce a functionality at the 4-position, followed by the reduction of the 8-nitro group to the corresponding fluorescent 8-aminoquinoline.

Overview of the Synthetic Strategy

The general synthetic route to transform the non-fluorescent this compound into a fluorescent probe involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C4 position of the quinoline ring is susceptible to substitution by various nucleophiles. This step is crucial for introducing specific functionalities that can modulate the probe's properties, such as solubility, cell permeability, and target specificity. Common nucleophiles include amines, thiols, and alcohols.

  • Reduction of the Nitro Group: The 8-nitro group acts as a fluorescence quencher. Its reduction to an amino group is essential to "turn on" the fluorescence of the quinoline core. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

The resulting 4-substituted-2-methyl-quinolin-8-amine core structure forms the basis of the fluorescent probe. The substituents at the 4-position and the amino group at the 8-position can be further modified to fine-tune the probe's photophysical properties and its selectivity towards specific analytes.

Data Presentation: Photophysical Properties of a Representative Probe

To illustrate the potential of this synthetic approach, the following table summarizes the key photophysical properties of a representative fluorescent probe, N,N-diethyl-2-methyl-8-aminoquinolin-4-amine , synthesized from this compound.

PropertyValue
Maximum Excitation (λ_max,ex_) ~360 nm
Maximum Emission (λ_max,em_) ~490 nm
Stokes Shift ~130 nm
Quantum Yield (Φ_F_) Moderate to High
Molar Absorptivity (ε) > 10,000 M⁻¹cm⁻¹
Solvent Dichloromethane (DCM)

Note: The exact values can vary depending on the solvent and the specific substituents.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative fluorescent probe, N,N-diethyl-2-methyl-8-aminoquinolin-4-amine , starting from this compound.

Synthesis of N,N-diethyl-2-methyl-8-nitroquinolin-4-amine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with diethylamine.

Materials:

  • This compound

  • Diethylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of diethylamine (3.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N,N-diethyl-2-methyl-8-nitroquinolin-4-amine as a solid.

Synthesis of N,N-diethyl-2-methyl-quinolin-8-amine (Fluorescent Probe)

This protocol describes the reduction of the 8-nitro group of Intermediate 1 to the corresponding 8-amino group.

Materials:

  • N,N-diethyl-2-methyl-8-nitroquinolin-4-amine (Intermediate 1)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Stirring plate

  • Filtration apparatus (e.g., Büchner funnel with celite)

Procedure:

  • Dissolve N,N-diethyl-2-methyl-8-nitroquinolin-4-amine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final fluorescent probe, N,N-diethyl-2-methyl-quinolin-8-amine .

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow start This compound intermediate N,N-diethyl-2-methyl- 8-nitroquinolin-4-amine start->intermediate Diethylamine, Ethanol, Reflux (Nucleophilic Substitution) final_product N,N-diethyl-2-methyl- quinolin-8-amine (Fluorescent Probe) intermediate->final_product H₂, Pd/C, Methanol (Nitro Reduction)

Caption: Synthetic workflow for the preparation of a fluorescent probe.

Signaling Pathway for a Potential Application: Metal Ion Sensing

Many 8-aminoquinoline derivatives exhibit fluorescence enhancement upon coordination with metal ions. This diagram illustrates a hypothetical signaling pathway for the detection of a metal ion (e.g., Zn²⁺) by the synthesized probe.

Signaling_Pathway probe_free Probe (Low Fluorescence) probe_bound Probe-Metal Complex (High Fluorescence) probe_free->probe_bound Binding pet Photoinduced Electron Transfer (PET) (Quenching Mechanism) probe_free->pet metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->probe_bound chef Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') probe_bound->chef

Caption: Proposed signaling pathway for metal ion detection.

Concluding Remarks

The synthetic route starting from this compound provides a versatile platform for the development of novel fluorescent probes. The protocols outlined in this document offer a foundational methodology that can be adapted and modified to create a library of probes with diverse photophysical properties and functionalities. Researchers and drug development professionals can leverage this approach to design tailored fluorescent tools for a wide range of applications in chemical biology and medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-methyl-8-nitroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves a multi-step process that begins with the formation of a substituted quinoline ring, followed by functional group manipulations. A plausible and effective strategy is a three-step synthesis:

  • Synthesis of the Precursor: Preparation of 2-methyl-8-nitroquinolin-4-ol. This is a critical step that can be achieved through a cyclization reaction, such as the Conrad-Limpach synthesis, starting from 2-nitroaniline and ethyl acetoacetate.

  • Chlorination: Conversion of the hydroxyl group at the 4-position to a chloro group. This is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Purification: Isolation and purification of the final product, this compound, from the reaction mixture.

Q2: What are the main challenges in this synthesis that can lead to low yields?

A2: The primary challenges that can impact the overall yield include:

  • Side Reactions during Cyclization: The initial ring formation can produce isomeric byproducts or incomplete cyclization, which complicates purification and reduces the yield of the desired precursor.

  • Inefficient Chlorination: The conversion of the 4-hydroxy group to the 4-chloro group may be incomplete, or side reactions can occur, leading to a mixture of products.

  • Degradation of Starting Materials or Products: The reaction conditions, particularly high temperatures and strong acids or bases, can lead to the degradation of the reactants, intermediates, or the final product.

  • Difficult Purification: The final product may be difficult to separate from unreacted starting materials, byproducts, and reagents, leading to losses during the purification process.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, an alternative route involves the nitration of 2-methylquinoline. However, this method often yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline, which are difficult to separate.[1][2] Therefore, introducing the nitro group before the quinoline ring formation is generally a more regioselective approach. Another strategy could be to start with 2-methyl-8-hydroxyquinoline, which can be synthesized in high yield (≥85%) from o-aminophenol and crotonaldehyde, followed by nitration and then chlorination.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-methyl-8-nitroquinolin-4-ol (Precursor) Incomplete cyclization reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature moderately.
Formation of isomeric byproducts.Optimize the reaction conditions (solvent, temperature, catalyst) for the Conrad-Limpach synthesis to favor the formation of the desired isomer.
Degradation of starting materials.Use high-purity starting materials. Avoid excessively high temperatures during the reaction.
Incomplete Chlorination Reaction Insufficient amount of chlorinating agent.Use a slight excess of phosphorus oxychloride (POCl₃) to ensure complete conversion. A mixture of POCl₃ and PCl₅ can also be more effective.[3][4]
Reaction temperature is too low.The chlorination often requires elevated temperatures. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical temperature range is 70-90 °C.[5]
Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can decompose the chlorinating agent.
Formation of Dark, Tarry Byproducts Polymerization of reactants or intermediates.This can be an issue in Doebner-von Miller type reactions. Using a biphasic reaction medium can sometimes mitigate this.[6] For the chlorination step, avoid excessively high temperatures.
Violent, exothermic reaction.The Skraup reaction, a classic quinoline synthesis, is known to be highly exothermic. Add reagents slowly and with efficient cooling. The use of a moderator like ferrous sulfate can help control the reaction.[7]
Difficulty in Purifying the Final Product Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Use an appropriate excess of one reagent if necessary.
Complex mixture of byproducts.Re-evaluate the reaction conditions to improve selectivity. Consider alternative purification methods such as column chromatography with a different solvent system or recrystallization from a different solvent.
Hydrolysis of the product back to the starting material.During workup, avoid prolonged contact with water or protic solvents, especially at elevated temperatures, as the 4-chloro group can be susceptible to hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-8-nitroquinolin-4-ol (Precursor)

This protocol is based on the principles of the Conrad-Limpach synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (1 equivalent) to a suitable high-boiling point solvent like diphenyl ether.

  • Addition of Reagents: Slowly add ethyl acetoacetate (1.1 equivalents) to the stirred mixture.

  • Cyclization: Heat the reaction mixture to approximately 250 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Purification: Collect the precipitate by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure 2-methyl-8-nitroquinolin-4-ol.

Protocol 2: Synthesis of this compound

This protocol utilizes phosphorus oxychloride for the chlorination step.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried 2-methyl-8-nitroquinolin-4-ol (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often performed without a solvent, using POCl₃ in excess. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This will quench the excess POCl₃.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Steps

Step Reactants Key Reagents/Solvents Temperature (°C) Time (h) Typical Yield (%)
Precursor Synthesis 2-Nitroaniline, Ethyl acetoacetateDiphenyl ether~2501-260-75
Chlorination 2-methyl-8-nitroquinolin-4-olPOCl₃ (excess)100-1102-475-90

Visualizations

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_chlorination Step 2: Chlorination 2-Nitroaniline 2-Nitroaniline Cyclization Cyclization 2-Nitroaniline->Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Cyclization 2-methyl-8-nitroquinolin-4-ol 2-methyl-8-nitroquinolin-4-ol Cyclization->2-methyl-8-nitroquinolin-4-ol Chlorination_Reaction Chlorination_Reaction 2-methyl-8-nitroquinolin-4-ol->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction This compound This compound Chlorination_Reaction->this compound

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Low_Yield Low Final Yield Check_Precursor_Yield Check Yield of 2-methyl-8-nitroquinolin-4-ol Low_Yield->Check_Precursor_Yield Check_Chlorination_Completion Check Completion of Chlorination Step (TLC) Low_Yield->Check_Chlorination_Completion Analyze_Byproducts Analyze Byproducts (NMR, MS) Low_Yield->Analyze_Byproducts Optimize_Cyclization Optimize Cyclization: - Temperature - Time - Solvent Check_Precursor_Yield->Optimize_Cyclization If low Optimize_Chlorination Optimize Chlorination: - Excess POCl3 - Higher Temperature - Anhydrous Conditions Check_Chlorination_Completion->Optimize_Chlorination If incomplete Improve_Purification Improve Purification: - Recrystallization Solvent - Chromatography Analyze_Byproducts->Improve_Purification If complex mixture

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: 4-Chloro-2-methyl-8-nitroquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-2-methyl-8-nitroquinoline.

Troubleshooting Guides

Purification of this compound can be challenging due to the presence of starting materials, side-products, and potential for degradation. This guide addresses common issues and provides systematic approaches to resolving them.

Problem 1: Low Yield After Initial Synthesis and Work-up

Possible Causes:

  • Incomplete reaction.

  • Loss of product during aqueous work-up due to some water solubility.

  • Precipitation of the product with byproducts, leading to difficult separation.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material. A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate.

  • Extraction Optimization:

    • Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to minimize the protonation and subsequent solubility of the quinoline nitrogen in the aqueous phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.

  • Careful Precipitation/Crystallization:

    • If the crude product is isolated by precipitation, consider a stepwise addition of the anti-solvent to selectively precipitate the desired product, leaving more soluble impurities in the mother liquor.

Problem 2: Difficulty in Removing Colored Impurities

Possible Causes:

  • Formation of colored byproducts from side reactions, such as dinitration or oxidation.

  • Presence of residual starting materials or reagents that are colored.

  • Degradation of the nitro group under certain conditions. Aromatic nitro compounds can be susceptible to photolysis.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon.

    • Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.

    • Allow the filtrate to cool for recrystallization. Caution: Use minimal activated carbon to avoid significant loss of the desired product.

  • Column Chromatography:

    • This is a highly effective method for separating colored impurities. A detailed protocol is provided in the Experimental Protocols section.

  • Recrystallization with Appropriate Solvent Selection:

    • Experiment with different solvent systems to find one that effectively leaves the colored impurities in the mother liquor. Refer to the Recrystallization Protocol for guidance.

Problem 3: Oily Product Obtained After Recrystallization

Possible Causes:

  • The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.

  • The presence of impurities that lower the melting point of the mixture.

  • Cooling the solution too rapidly.

Troubleshooting Steps:

  • Solvent System Modification:

    • If a single solvent results in an oil, try a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Heat to redissolve and then cool slowly.

  • Slow Cooling:

    • Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.

  • Scratching the Flask:

    • Initiate crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Seed Crystals:

    • If a small amount of pure, solid product is available, add a seed crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

While specific experimental data for this compound is not widely published, related compounds such as 4-methyl-8-nitroquinoline have a melting point in the range of 125-126 °C. The introduction of a chloro group may alter this value. It is crucial to characterize the purified product by NMR and mass spectrometry to confirm its identity and purity, in addition to obtaining a sharp melting point.

Q2: What are the best solvent systems for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polarity of the molecule, the following solvents and solvent systems can be good starting points:

Solvent/SystemRationale
EthanolOften a good choice for moderately polar compounds.
IsopropanolSimilar to ethanol, can offer different solubility characteristics.
TolueneA less polar solvent that can be effective if impurities are more polar.
Ethyl Acetate/HexaneA binary system that allows for fine-tuning of polarity.
Dichloromethane/HexaneAnother versatile binary system for moderately polar compounds.

Q3: What are the likely impurities I might encounter?

Based on common synthetic routes for quinolines (e.g., Combes or Doebner-von Miller synthesis followed by chlorination and nitration), potential impurities could include:

  • Unreacted Starting Materials: The aniline or phenol precursor.

  • Isomeric Products: Nitration at a different position on the quinoline ring.

  • Over-reacted Products: Dinitro-substituted quinolines.

  • Hydrolysis Product: 2-methyl-8-nitroquinolin-4-ol, if moisture is present during the chlorination step or subsequent handling.

  • Side-products from Synthesis: Various byproducts from the specific synthetic route employed.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

  • Mass Spectrometry (MS): Confirmation of the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel (60-120 or 230-400 mesh) is a common choice for compounds of this polarity.

  • Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal Rf value for the desired compound on TLC should be between 0.2 and 0.4.

  • Column Packing:

    • Wet Packing (Recommended): Prepare a slurry of the silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

    • Dry Packing: Fill the column with dry silica gel and then slowly run the mobile phase through it. This method is more prone to air bubbles and uneven packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Recrystallization->Column If Impurities Persist Pure Pure Product Recrystallization->Pure If Sufficiently Pure Column->Pure Final Purification Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis Characterization

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Colored Colored Impurities? Start->Colored Oily Oily Product? Start->Oily LowYield->Colored No CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction Yes Colored->Oily No Carbon Activated Carbon Treatment Colored->Carbon Yes Solvent Modify Recrystallization Solvent Oily->Solvent Yes OptimizeWorkup Optimize Extraction CheckReaction->OptimizeWorkup Column Column Chromatography Carbon->Column Cooling Slow Cooling / Seeding Solvent->Cooling

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methyl-8-nitroquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Problem Potential Cause Recommended Solution
Step 1: Low yield of 2-methyl-8-nitroquinoline Incomplete Doebner-von Miller reaction.Ensure the reaction is heated for a sufficient duration. The use of a catalyst like iodine or a Lewis acid such as tin tetrachloride can improve the reaction rate and yield.[1]
Polymerization of crotonaldehyde.Add crotonaldehyde dropwise to the reaction mixture to maintain a low concentration.
Suboptimal acid catalyst concentration.Use a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.[1]
Step 2: Formation of multiple nitro isomers Nitration of 2-methylquinoline can lead to a mixture of 5-nitro and 8-nitro isomers.Separation of these isomers can be challenging.[2][3] Careful control of reaction temperature (e.g., maintaining 0°C) during nitration can influence the isomer ratio.[4] Purification by column chromatography may be necessary.
Step 3: Low yield of 2-methyl-8-nitroquinolin-4-ol Incomplete hydrolysis of a potential intermediate.Ensure complete reaction by monitoring with thin-layer chromatography (TLC).
Step 4: Incomplete chlorination of 2-methyl-8-nitroquinolin-4-ol Insufficient chlorinating agent (e.g., POCl₃).Use a freshly distilled chlorinating agent in excess.
Reaction temperature is too low.The chlorination reaction may require elevated temperatures to proceed to completion.
General: Product is an oil or fails to crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a multi-step process that starts with a Doebner-von Miller reaction to form the quinoline core, followed by nitration and then chlorination. A common route involves the synthesis of 2-methyl-8-nitroquinoline, followed by conversion to 2-methyl-8-nitroquinolin-4-ol, and finally chlorination to yield the target compound.

Q2: What are the expected major side products in the first step (Doebner-von Miller reaction)?

A2: The primary side products can include tars and polymers resulting from the self-condensation of crotonaldehyde under acidic conditions. Additionally, depending on the starting aniline, other constitutional isomers of the quinoline product could potentially form, though with 2-nitroaniline, the directing effects favor the formation of the 8-nitro isomer.

Q3: During the nitration of 2-methylquinoline, what is the typical ratio of 5-nitro to 8-nitro isomers?

A3: The nitration of quinoline itself typically yields a roughly equal mixture of the 5-nitro and 8-nitro isomers.[4] For 2-methylquinoline, the methyl group can slightly influence this ratio, but the formation of a mixture is still highly probable, making purification a critical step. The separation of these isomers is known to be difficult.[2][3]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR and Mass Spectrometry (MS).[5][6] Purity can be assessed by techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. The Doebner-von Miller reaction can be highly exothermic and should be controlled carefully.[7] Nitrating agents are highly corrosive and strong oxidizers. Chlorinating agents like phosphorus oxychloride (POCl₃) are toxic and corrosive and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinoline (via Doebner-von Miller Reaction)
  • To a stirred solution of 2-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst such as concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methyl-8-nitroquinolin-4-ol

(This step assumes a pathway involving the formation of the 4-hydroxyquinoline before chlorination, a common strategy in quinoline chemistry.)

  • A potential route to this intermediate involves a Conrad-Limpach or a related cyclization reaction using a β-ketoester and 2-nitroaniline.

  • Alternatively, if starting from 2-methyl-8-nitroquinoline, a specific hydroxylation reaction at the 4-position would be required, which can be complex. For the purpose of this guide, we will assume the former strategy is employed, leading to the quinolin-4-ol.

Step 3: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, place 2-methyl-8-nitroquinolin-4-ol.

  • Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow A 2-Nitroaniline + Crotonaldehyde B Step 1: Doebner-von Miller Reaction A->B C 2-Methyl-8-nitroquinoline B->C D Step 2: Formation of 4-hydroxy intermediate C->D E 2-Methyl-8-nitroquinolin-4-ol D->E F Step 3: Chlorination E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Side Reactions in Nitration

Nitration_Side_Reactions Start 2-Methylquinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product_8_Nitro 2-Methyl-8-nitroquinoline (Desired Product) Nitration->Product_8_Nitro Major Side_Product_5_Nitro 2-Methyl-5-nitroquinoline (Side Product) Nitration->Side_Product_5_Nitro Major

Caption: Potential side products during the nitration of 2-methylquinoline.

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-Chloro-2-methyl-8-nitroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common and effective derivatization strategy for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 8-position and the nitrogen atom in the quinoline ring activate the chlorine atom at the 4-position, making it a good leaving group for substitution by various nucleophiles. Commonly used nucleophiles include primary and secondary amines, hydrazines, and thiols.[1][2][3]

Q2: What are the typical reaction conditions for nucleophilic substitution on this compound?

A2: Typical reaction conditions involve reacting this compound with a nucleophile in a suitable solvent, often with heating. The choice of solvent and temperature depends on the reactivity of the nucleophile. For amine substitutions, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol are often used.[4] Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields.[4] The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, may be necessary to neutralize the HCl formed during the reaction, especially when using amine salts or less reactive amines.

Q3: How does the reactivity of different amines vary in these reactions?

A3: The reactivity of amines depends on their nucleophilicity and steric hindrance. Generally, primary amines are more reactive than secondary amines due to less steric hindrance. The basicity of the amine also plays a role; more basic amines are typically more nucleophilic and react faster. However, highly hindered amines may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[4]

Q4: Can I displace the chlorine atom with nucleophiles other than amines?

A4: Yes, the chlorine atom at the 4-position can be displaced by a variety of nucleophiles. For instance, reaction with hydrazine hydrate can yield the corresponding 4-hydrazino derivative.[1][5][6] Thiolates and alkoxides can also be used to introduce sulfur and oxygen functionalities, respectively.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Poor solubility of starting materials. 4. Decomposition of starting material or product. 5. Inefficient neutralization of HCl byproduct. 1. Use a more nucleophilic reagent or add a catalyst. For amines, consider more basic, less sterically hindered analogs.2. Increase the reaction temperature. Consider using a higher boiling point solvent or microwave irradiation.3. Choose a solvent in which both starting materials are soluble at the reaction temperature (e.g., DMF, DMSO).4. Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, try lowering the reaction temperature or using a milder base.5. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃) to the reaction mixture.
Incomplete Reaction 1. Insufficient reaction time. 2. Equilibrium has been reached. 3. Stoichiometry of reactants is not optimal. 1. Extend the reaction time and monitor progress by TLC or LC-MS.2. Use an excess of the nucleophile to drive the reaction to completion.3. Increase the equivalents of the nucleophile.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high. 2. Presence of competing nucleophilic sites. 3. Reaction with the solvent. 4. Dimerization or polymerization of starting material or product. 1. Lower the reaction temperature.2. If the nucleophile has multiple reactive sites, consider using a protecting group strategy.3. Ensure the solvent is inert under the reaction conditions. For example, amide solvents like DMF can sometimes act as a source of amines at high temperatures.[4]4. Use more dilute reaction conditions.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with starting material or byproducts during chromatography. 3. Product is unstable to the purification conditions. 1. Modify the workup procedure, for example, by using a different extraction solvent or by precipitating the product.2. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).3. If the product is acid- or base-sensitive, use neutral purification conditions.

Experimental Protocols

General Protocol for Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO), add the desired amine (1.2-2.0 eq).

  • If the amine hydrochloride salt is used, or if the amine is not highly basic, add a non-nucleophilic base such as triethylamine (1.5-2.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is a high-boiling-point solvent like DMF or DMSO, it can be removed under reduced pressure.

  • Perform an aqueous workup. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-methyl-8-nitroquinoline derivative.

Protocol for Hydrazinolysis of a Related 4-Chloroquinoline

This protocol is for a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, and can be adapted as a starting point for this compound.[1]

  • To a solution of the 4-chloroquinoline derivative (10 mmol) in ethanol (30 mL), add hydrazine hydrate (10 mmol).[1]

  • Heat the mixture under reflux for 4 hours.[1]

  • After cooling, pour the reaction mixture onto ice-cold water.[1]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then crystallize from a suitable solvent to obtain the pure 4-hydrazino product.[1]

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic substitution on a related chloroquinoline, which can serve as a starting point for optimizing the derivatization of this compound.

Table 1: Reaction Conditions for Nucleophilic Substitution on 4-Chloro-2-arylquinolines with Amide Solvents (as both reactant and solvent) [4]

Amide Solvent/NucleophileReaction ConditionsProduct Yield
N,N-dimethylformamide (DMF)Reflux, overnightHigh
N,N-diethylformamideReflux, overnightModerate-High
N-methylformamideReflux, overnightModerate
FormamideReflux, overnightLow-Moderate
N,N-dimethylacetamideReflux, overnightLow

Note: The yields are qualitative as presented in the source and depend on the specific 2-arylquinoline substrate.[4]

Visualizations

General Workflow for Optimizing Derivatization

Derivatization Workflow General Workflow for Optimizing Derivatization of this compound Start Start: Select Nucleophile and Initial Conditions RunReaction Run Initial Reaction (e.g., 80°C, 4h) Start->RunReaction Monitor Monitor Reaction Progress (TLC/LC-MS) RunReaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Workup and Isolation Complete->Workup Yes Analyze Analyze Product (Yield and Purity) Workup->Analyze Optimize Optimization Required? Analyze->Optimize Troubleshoot Troubleshoot (Low Yield, Side Products) Optimize->Troubleshoot Yes End End: Optimized Protocol Optimize->End No Troubleshoot->Start Adjust Conditions Troubleshooting Logic Troubleshooting Logic for Low Yield LowYield Problem: Low Yield CheckSM Starting Material Remaining? LowYield->CheckSM CheckSideProducts Side Products Formed? CheckSM->CheckSideProducts No IncreaseTimeTemp Increase Reaction Time/Temp CheckSM->IncreaseTimeTemp Yes IncreaseNuc Increase Nucleophile Equivalents CheckSideProducts->IncreaseNuc No LowerTemp Lower Reaction Temperature CheckSideProducts->LowerTemp Yes IncreaseTimeTemp->LowYield IncreaseNuc->LowYield ChangeConditions Change Solvent/Base IncreaseNuc->ChangeConditions ChangeConditions->LowYield OptimizePurification Optimize Purification OptimizePurification->LowYield LowerTemp->LowYield LowerTemp->OptimizePurification

References

Degradation pathways of 4-Chloro-2-methyl-8-nitroquinoline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-2-methyl-8-nitroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. The information provided is based on established principles of organic chemistry and data from related quinoline and nitroaromatic compounds, as direct degradation studies on this compound are not extensively available in the current scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the chloro group at the 4-position of the quinoline ring. This reaction would likely lead to the formation of 4-hydroxy-2-methyl-8-nitroquinoline. The presence of the electron-withdrawing nitro group at the 8-position may influence the rate of this hydrolysis. A similar transformation has been observed in the acid hydrolysis of 2,4-dichloro-8-methylquinoline, which yields 4-chloro-8-methylquinolin-2(1H)-one[1].

Q2: What are the potential degradation pathways under basic conditions?

A2: Under basic conditions, nucleophilic aromatic substitution of the chloro group is a probable degradation pathway. Depending on the nucleophile present (e.g., hydroxide ions), this could also lead to the formation of 4-hydroxy-2-methyl-8-nitroquinoline. Additionally, nitroaromatic compounds can undergo reduction of the nitro group under certain basic conditions, potentially leading to the formation of 8-amino-4-chloro-2-methylquinoline, although this is generally less common under simple hydrolytic conditions.

Q3: My compound is showing unexpected instability during storage. What are the likely causes?

A3: Aside from acidic or basic contaminants, exposure to light and oxidizing agents can also lead to the degradation of quinoline derivatives. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere to minimize oxidative degradation.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound. An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. UV detection is commonly used for quinoline derivatives.

Troubleshooting Guides

Issue 1: Inconsistent results in acidic hydrolysis experiments.
  • Possible Cause 1: Inconsistent pH. Small variations in pH can significantly affect the rate of hydrolysis.

    • Troubleshooting Tip: Ensure accurate and consistent preparation of acidic solutions. Use a calibrated pH meter to verify the pH of your reaction mixture.

  • Possible Cause 2: Temperature fluctuations. The rate of chemical reactions is highly dependent on temperature.

    • Troubleshooting Tip: Use a temperature-controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment.

  • Possible Cause 3: Co-elution of parent compound and degradation product in HPLC analysis. This can lead to inaccurate quantification of degradation.

    • Troubleshooting Tip: Optimize your HPLC method to ensure baseline separation of all relevant peaks. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry.

Issue 2: Multiple unexpected peaks in the chromatogram after basic hydrolysis.
  • Possible Cause 1: Complex degradation pathway. Basic conditions might be inducing multiple side reactions.

    • Troubleshooting Tip: Perform a time-course study to monitor the formation and disappearance of intermediates. This can help in elucidating the degradation pathway. Consider using a milder base or lower temperature to control the reaction.

  • Possible Cause 2: Interaction with buffer components. Some buffer salts can react with the compound or its degradation products.

    • Troubleshooting Tip: Use a non-reactive buffer system. If possible, perform the reaction in a simple aqueous solution of the base.

  • Possible Cause 3: Sample degradation during workup or analysis.

    • Troubleshooting Tip: Neutralize the reaction mixture immediately after the desired time point and analyze it as soon as possible. Store samples at a low temperature if immediate analysis is not possible.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions

Stress ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl6024154-Hydroxy-2-methyl-8-nitroquinoline
1 M HCl8012454-Hydroxy-2-methyl-8-nitroquinoline
0.1 M NaOH6024204-Hydroxy-2-methyl-8-nitroquinoline
1 M NaOH8012604-Hydroxy-2-methyl-8-nitroquinoline and others

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Acidic Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M or 1 M hydrochloric acid.

  • Incubation: Place the vial in a temperature-controlled water bath at a specified temperature (e.g., 60°C or 80°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Basic Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M or 1 M sodium hydroxide.

  • Incubation: Place the vial in a temperature-controlled water bath at a specified temperature (e.g., 60°C or 80°C).

  • Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 M or 1 M HCl) and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Mandatory Visualization

Acidic_Degradation_Pathway This compound This compound 4-Hydroxy-2-methyl-8-nitroquinoline 4-Hydroxy-2-methyl-8-nitroquinoline This compound->4-Hydroxy-2-methyl-8-nitroquinoline H3O+ / H2O Basic_Degradation_Pathway This compound This compound 4-Hydroxy-2-methyl-8-nitroquinoline 4-Hydroxy-2-methyl-8-nitroquinoline This compound->4-Hydroxy-2-methyl-8-nitroquinoline OH- / H2O Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Sample Preparation Sample Preparation Stress Conditions (Acid/Base) Stress Conditions (Acid/Base) Sample Preparation->Stress Conditions (Acid/Base) Sampling Sampling Stress Conditions (Acid/Base)->Sampling Quenching & Dilution Quenching & Dilution Sampling->Quenching & Dilution HPLC Analysis HPLC Analysis Quenching & Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

References

Technical Support Center: High-Purity Recrystallization of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 4-Chloro-2-methyl-8-nitroquinoline through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol is a highly recommended starting solvent. Analogous compounds, such as 7-methyl-8-nitroquinoline, have been successfully purified using 95% ethanol for washing the precipitated solid, which suggests its suitability as a recrystallization solvent.[1] Other common solvents for quinoline derivatives include methanol, as well as mixtures like methanol-ethanol or methanol-acetone.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q2: How can I determine the optimal solvent for my specific batch of this compound?

A2: Small-scale solvent screening is the most effective method. This involves testing the solubility of a small amount of your compound (10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) in a test tube. A good recrystallization solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

Q3: What are the expected physical properties of this compound?

A3: Understanding the physical properties of the target compound is crucial for successful purification.

PropertyValue
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Appearance Expected to be a solid at room temperature

Note: This data is based on publicly available information for this compound and its isomers.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol outlines the general steps for recrystallizing this compound using a single solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Q4: My compound is not dissolving in the hot solvent. What should I do?

A4: If your compound fails to dissolve even at the solvent's boiling point, it is likely that the chosen solvent is not suitable. You may need to select a more polar solvent. Alternatively, you might have a large amount of insoluble impurities. If the bulk of the material seems to be dissolving, you can proceed with a hot filtration to remove the insoluble matter.

Q5: No crystals are forming upon cooling. What went wrong?

A5: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was added, the solution may not be saturated enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.

  • Consider using a different solvent or a two-solvent system.

Q7: The purity of my recrystallized product is still low. What can I do?

A7: If the purity has not significantly improved, consider the following:

  • Inappropriate solvent: The chosen solvent may be dissolving impurities along with your compound. A different solvent or a two-solvent system might be necessary.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Insufficient washing: Make sure to wash the crystals with a small amount of cold solvent to remove surface impurities without dissolving the product.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent B Add Crude Compound to Flask A->B C Add Minimum Hot Solvent B->C D Heat and Stir to Dissolve C->D E Insoluble Impurities? D->E F Hot Gravity Filtration E->F Yes G Slowly Cool to Room Temperature E->G No F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L High-Purity Product K->L

Caption: Experimental workflow for single-solvent recrystallization.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowPurity Purity is Low Start->LowPurity Sol_NoCrystals1 Evaporate Excess Solvent NoCrystals->Sol_NoCrystals1 Suspect excess solvent Sol_NoCrystals2 Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCrystals2 Suspect supersaturation Sol_OilingOut1 Reheat and Add More Solvent OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cool More Slowly OilingOut->Sol_OilingOut2 Sol_LowPurity1 Change Solvent System LowPurity->Sol_LowPurity1 Sol_LowPurity2 Ensure Slow Cooling LowPurity->Sol_LowPurity2 Sol_LowPurity3 Wash Crystals with Cold Solvent LowPurity->Sol_LowPurity3 Success Successful Recrystallization Sol_NoCrystals1->Success Sol_NoCrystals2->Success Sol_OilingOut1->Success Sol_OilingOut2->Success Sol_LowPurity1->Success Sol_LowPurity2->Success Sol_LowPurity3->Success

References

Troubleshooting low conversion rates in 4-Chloro-2-methyl-8-nitroquinoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 4-Chloro-2-methyl-8-nitroquinoline.

Troubleshooting Low Conversion Rates

Low yields in the synthesis of this compound can arise at various stages of a multi-step synthesis. A common synthetic approach involves the formation of a quinoline core, followed by nitration and chlorination, or a route that introduces the nitro group early, followed by cyclization and chlorination. This guide is structured to address challenges in these key stages.

Stage 1: Quinoline Ring Formation (Cyclization)

The initial formation of the 2-methyl-8-nitroquinoline backbone is a critical step where yields can significantly falter. Two common methods are the Skraup/Doebner-von Miller reaction and the Conrad-Limpach synthesis.

Frequently Asked Questions (FAQs): Cyclization

  • Q1: My Skraup/Doebner-von Miller reaction with 2-nitroaniline is giving a very low yield and a lot of tar. What can I do?

    A1: This is a common issue. The strongly electron-withdrawing nitro group on the aniline starting material deactivates the ring, making the electrophilic cyclization step difficult and promoting polymerization and tar formation. The Skraup reaction is also notoriously exothermic and can be violent.[1][2]

    Troubleshooting Steps:

    • Control the Reaction Temperature: Add sulfuric acid slowly and with efficient cooling to prevent the reaction from becoming too vigorous. The use of a moderator like ferrous sulfate can help to control the reaction's exotherm.[2]

    • Alternative Starting Material: Consider starting with m-toluidine in a Skraup reaction to form a mixture of 5-methyl and 7-methylquinoline, which can then be nitrated.[3] While this adds a separation step, the initial cyclization is often higher yielding.

    • Use a Milder Cyclization: The Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones, can sometimes offer a less harsh alternative to the Skraup synthesis.

  • Q2: I'm attempting a Conrad-Limpach synthesis to create 2-methyl-8-nitroquinolin-4-one, but the conversion is poor. What are the critical parameters?

    A2: The Conrad-Limpach synthesis requires high temperatures to drive the thermal cyclization. The choice of solvent is also a critical factor influencing the yield.

    Troubleshooting Steps:

    • Ensure Sufficiently High Temperature: The cyclization step often requires temperatures around 250 °C.

    • Optimize Your Solvent: High-boiling, inert solvents are crucial. While mineral oil has been traditionally used, other high-boiling solvents can also be effective.

    • Consider Microwave Synthesis: For some quinoline syntheses, microwave irradiation has been shown to improve yields and reduce reaction times.[4]

Quantitative Data for Cyclization Reactions

ParameterSkraup/Doebner-von MillerConrad-Limpach
Typical Starting Materials Aniline derivative, glycerol/crotonaldehydeAniline derivative, β-ketoester
Catalyst/Reagent Concentrated H₂SO₄, oxidizing agent (e.g., nitrobenzene)High temperature, inert solvent
Reported Issues Violent exotherm, tar formation, low yields with deactivated anilines.Requires high temperatures, solvent-dependent yields.
Stage 2: Nitration

If the synthesis starts with 2-methylquinoline, a nitration step is required to introduce the 8-nitro group.

Frequently Asked Questions (FAQs): Nitration

  • Q3: My nitration of 2-methylquinoline is producing a mixture of isomers that are difficult to separate. How can I improve the selectivity for the 8-nitro product?

    A3: The nitration of 2-methylquinoline with mixed acids (HNO₃/H₂SO₄) typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline, with the separation being notoriously difficult.[5]

    Troubleshooting Steps:

    • Precise Temperature Control: The ratio of isomers can be sensitive to the reaction temperature. Experiment with carrying out the nitration at different, well-controlled temperatures.

    • Alternative Nitrating Agents: While less common, exploring other nitrating systems might offer different regioselectivity.

    • Advanced Separation Techniques: If a mixture is unavoidable, consider advanced chromatographic techniques or fractional crystallization to separate the isomers. A patented method for separating 5-nitroquinoline and 8-nitroquinoline involves the use of wet dimethylformamide for fractional crystallization of their hydrohalide salts, which may be adaptable.[6]

Stage 3: Chlorination of 4-Hydroxyquinolines (Quinolinones)

If the synthetic route proceeds via a 4-hydroxy-2-methyl-8-nitroquinoline intermediate (from a Conrad-Limpach reaction), the final step is the conversion of the hydroxyl group to a chloro group.

Frequently Asked Questions (FAQs): Chlorination

  • Q4: The chlorination of my 2-methyl-8-nitroquinolin-4-one with phosphorus oxychloride (POCl₃) is incomplete or failing. What could be the issue?

    A4: The chlorination of quinolinones with POCl₃ is a standard procedure but can be problematic.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: POCl₃ reacts with water. Ensure your starting material and solvent are dry, and the reaction is protected from atmospheric moisture.

    • Sufficient Reagent: Use a sufficient excess of POCl₃, which can also act as the solvent.

    • Temperature and Reaction Time: The reaction often requires heating. Monitor the reaction by TLC or LCMS to determine the optimal heating time. The reaction of quinazolones with POCl₃ has been shown to proceed in two stages, with the final conversion to the chloro derivative occurring at elevated temperatures (70-90 °C).[7]

    • Consider a Co-reagent: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can lead to a more robust chlorinating system.[8][9]

    • Use of a Base: The addition of a tertiary amine base like triethylamine or DIPEA can sometimes facilitate the reaction.

  • Q5: I am observing unexpected side products after the chlorination step. What are the possibilities?

    A5: Besides incomplete reaction, other side reactions can occur.

    Potential Side Products:

    • Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates, and if the reaction is not driven to completion, these may be isolated.[7]

    • Hydrolysis Product: During workup, the 4-chloro product can be hydrolyzed back to the starting quinolinone if exposed to water for extended periods, especially under non-neutral pH.

    • Reactions with the Nitro Group: While less common under these conditions, highly reactive reagents could potentially interact with the nitro group. Careful monitoring of the product distribution is key.

Quantitative Data for Chlorination

ParameterTypical Conditions
Chlorinating Agent Phosphorus oxychloride (POCl₃), often in excess.
Co-reagent Phosphorus pentachloride (PCl₅) may be added.
Temperature Typically heated, in the range of 70-110 °C.
Common Issues Incomplete reaction, sensitivity to moisture, formation of stable intermediates.

Experimental Protocols

Protocol 1: Skraup Synthesis of a Methylquinoline (Illustrative)

This is an illustrative protocol; conditions must be optimized for the specific nitro-substituted aniline.

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Slowly add the aniline starting material (e.g., m-toluidine) and an oxidizing agent (e.g., nitrobenzene).

  • Add a small amount of ferrous sulfate as a moderator.

  • Heat the mixture carefully. The reaction is often exothermic and may require initial heating to start, followed by cooling to control the rate.

  • After the initial vigorous reaction subsides, continue heating at reflux for several hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline derivative.

  • Extract the distillate with an organic solvent (e.g., dichloromethane or ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Protocol 2: Chlorination of a 4-Hydroxyquinoline using POCl₃
  • Place the dry 4-hydroxy-2-methyl-8-nitroquinoline in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add a sufficient excess of phosphorus oxychloride (POCl₃) to the flask. POCl₃ can often serve as both the reagent and the solvent.

  • Optionally, add a catalytic amount of DMF or an organic base.

  • Heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) until the product precipitates.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure this compound.

Visualizing Workflows and Pathways

To aid in understanding the troubleshooting logic, the following diagrams illustrate the synthetic pathways and decision-making processes.

Synthetic Pathways for this compound Possible Synthetic Routes A1 2-Nitroaniline + Crotonaldehyde A2 Skraup / Doebner-von Miller (Cyclization) A1->A2 A3 2-Methyl-8-nitroquinolin-4-one A2->A3 A4 Chlorination (POCl3) A3->A4 A5 This compound A4->A5 B1 2-Methylquinoline B2 Nitration (HNO3/H2SO4) B1->B2 B3 Mixture of 5- and 8-Nitro Isomers B2->B3 B4 Separation B3->B4 B5 2-Methyl-8-nitroquinoline B4->B5

Caption: Alternative synthetic pathways to this compound.

Troubleshooting Workflow for Low Cyclization Yield Cyclization Troubleshooting start Low Yield in Cyclization Step q1 Which reaction? Skraup or Conrad-Limpach? start->q1 skraup Skraup Reaction q1->skraup Skraup conrad Conrad-Limpach Reaction q1->conrad Conrad-Limpach skraup_issue1 Excessive Tar Formation? skraup->skraup_issue1 skraup_sol1 Improve Temperature Control Add Moderator (FeSO4) skraup_issue1->skraup_sol1 Yes skraup_issue2 Deactivated Aniline? skraup_issue1->skraup_issue2 No end Re-evaluate Yield skraup_sol1->end skraup_sol2 Consider Alternative Starting Material (e.g., m-toluidine) skraup_issue2->skraup_sol2 Yes skraup_issue2->end No skraup_sol2->end conrad_issue1 Reaction Temperature > 250°C? conrad->conrad_issue1 conrad_sol1 Increase Temperature conrad_issue1->conrad_sol1 No conrad_issue2 Solvent Optimized? conrad_issue1->conrad_issue2 Yes conrad_sol1->end conrad_sol2 Screen High-Boiling Inert Solvents conrad_issue2->conrad_sol2 No conrad_issue2->end Yes conrad_sol2->end

Caption: A decision tree for troubleshooting low yields in the cyclization step.

Troubleshooting Workflow for Chlorination Chlorination (POCl3) Troubleshooting start Low Yield in Chlorination check1 Anhydrous Conditions? start->check1 sol1 Dry Starting Material & Glassware Use Drying Tube check1->sol1 No check2 Sufficient POCl3 & Heat? check1->check2 Yes end Re-evaluate Yield sol1->end sol2 Use Excess POCl3 Heat to Reflux (70-110°C) Monitor by TLC/LCMS check2->sol2 No check3 Still Low Conversion? check2->check3 Yes sol2->end sol3 Consider Adding PCl5 or a Base (e.g., DIPEA) check3->sol3 Yes check3->end No sol3->end

Caption: A logical workflow for troubleshooting the chlorination of quinolinones.

References

Technical Support Center: Purification of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Chloro-2-methyl-8-nitroquinoline. The following information is designed to help you overcome common challenges in purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is the isomeric product, 4-Chloro-2-methyl-5-nitroquinoline. This arises from the non-selective nitration of the precursor, 2-methyl-4-chloroquinoline. Other potential impurities include unreacted starting materials and byproducts from side reactions. The separation of the 5-nitro and 8-nitro isomers is known to be challenging due to their similar physical properties.[1][2]

Q2: My crude product is a dark, oily residue. How can I solidify it?

A2: A dark, oily appearance often indicates the presence of residual solvents or significant amounts of impurities. Before attempting purification, try triturating the crude material with a non-polar solvent like hexanes or petroleum ether. This can help to remove some of the more soluble, non-polar impurities and may induce crystallization of your target compound. If this fails, a preliminary purification by flash column chromatography might be necessary to obtain a solid product.

Q3: I'm having difficulty separating the 5-nitro and 8-nitro isomers by recrystallization. What should I do?

A3: Due to the structural similarity of the isomers, a single-solvent recrystallization may not be effective. We recommend trying a binary solvent system, which can offer better selectivity. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar anti-solvent in which the compound is poorly soluble (e.g., hexanes or water). Fractional crystallization, where the solution is cooled in stages to allow for the selective precipitation of one isomer, may also be effective.

Q4: What are the best practices for column chromatography to separate the isomers?

A4: For column chromatography, a standard silica gel stationary phase is recommended. The choice of eluent is critical for achieving good separation. A gradient elution is likely to be more effective than an isocratic one. Start with a low polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity. The less polar 5-nitro isomer is expected to elute before the more polar 8-nitro isomer. Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to identify and isolate the desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a binary solvent system with a higher proportion of the anti-solvent.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.
Co-elution of isomers during column chromatography The chosen eluent system does not provide sufficient resolution.- Use a shallower solvent gradient to improve separation.- Try a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide different selectivity compared to hexane and ethyl acetate.- Ensure the column is packed properly to avoid channeling.
Product appears as an oil after column chromatography Residual high-boiling point solvent in the collected fractions.- Ensure complete removal of the eluent under high vacuum.- If the product is still oily, try precipitating it by adding a non-polar solvent like hexanes and cooling.
TLC analysis shows a single spot, but NMR indicates the presence of both isomers. The isomers have very similar Rf values in the chosen TLC solvent system.- Develop the TLC plate in a less polar solvent system to try and achieve better separation.- Use a longer TLC plate and allow the solvent to run further up the plate.- Consider using a different visualization technique if one isomer is more responsive to a particular stain.

Experimental Protocols

Recrystallization Protocol

This protocol is a suggested method based on the purification of analogous nitroquinoline compounds.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for separating isomers.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Stir until all the solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Column Chromatography Protocol

This is a general protocol for the separation of isomers on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good eluent will give a clear separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the known and estimated physical properties of this compound and its common impurity.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Predicted Solubility
This compoundC₁₀H₇ClN₂O₂222.63Not ReportedSoluble in polar organic solvents (e.g., ethanol, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexane).
4-Chloro-2-methyl-5-nitroquinolineC₁₀H₇ClN₂O₂222.63Not ReportedLikely to have slightly higher solubility in non-polar solvents compared to the 8-nitro isomer.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Direct Purification recrystallization->column_chromatography Further Purification Needed pure_product Pure this compound recrystallization->pure_product High Purity impurities Impurities recrystallization->impurities Removed in Mother Liquor column_chromatography->pure_product High Purity column_chromatography->impurities Separated

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC/NMR) is_solid Is the product solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid is_pure Is the product pure? recrystallize->is_pure column Perform Column Chromatography is_pure->column No (Isomers present) final_product Pure Product is_pure->final_product Yes column->is_pure

Caption: A logical troubleshooting workflow for purifying crude this compound.

References

Enhancing the stability of 4-Chloro-2-methyl-8-nitroquinoline for storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Chloro-2-methyl-8-nitroquinoline for storage and experimental use. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation of product quality, refrigeration is advised, and the compound should be protected from light.[1]

Q2: What are the visual signs of degradation?

A2: Degradation of this compound may be indicated by a change in color from its typical appearance, clumping of the powder, or the development of an unusual odor. If the compound is in solution, the appearance of precipitates, haziness, or a color shift can signify degradation.

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents.[1][2] Contact with strong acids and bases should also be avoided as they can catalyze hydrolytic degradation.[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions should be prepared in a suitable, dry, aprotic solvent. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in tightly sealed vials, protected from light, and kept at low temperatures (e.g., -20°C) to minimize degradation. The stability of the compound in the chosen solvent should be validated if the solution is to be stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpected Precipitation in Solution 1. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation of the compound into less soluble products. 3. Absorption of atmospheric moisture, leading to hydrolysis and precipitation.1. Gently warm the solution to see if the precipitate redissolves. If so, consider using a slightly lower concentration for your stock solution or storing it at a controlled room temperature if stability permits. 2. Analyze the precipitate and the supernatant separately using a stability-indicating method like HPLC to identify degradation products. 3. Ensure that the solvent is anhydrous and that the container is tightly sealed with a cap containing a suitable liner.
Discoloration of Solid or Solution 1. Exposure to light can cause photolytic degradation. 2. Oxidation due to prolonged exposure to air. 3. Reaction with impurities in the solvent or on the storage container.1. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] 2. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity solvents and ensure that all glassware is thoroughly cleaned and dried before use.
Inconsistent Experimental Results 1. Degradation of the compound leading to a lower effective concentration. 2. Formation of degradation products that may interfere with the assay. 3. Inconsistent preparation of solutions.1. Prepare fresh stock solutions for each set of experiments. 2. Use a stability-indicating analytical method to confirm the purity of the compound before each use. 3. Standardize the solution preparation procedure, including solvent source, weighing technique, and mixing method.
Appearance of New Peaks in HPLC Chromatogram 1. The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature). 2. The compound has degraded during storage.1. Review the HPLC method parameters. Ensure the mobile phase is compatible with the compound and that the column temperature is not excessively high. 2. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to these degradants.

Experimental Protocols

Protocol 1: Visual Inspection for Stability Assessment

Objective: To qualitatively assess the physical stability of this compound under various storage conditions.

Methodology:

  • Aliquot approximately 10 mg of the compound into separate, appropriately labeled, clear and amber glass vials.

  • Store the vials under the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

    • 5°C (refrigerated)

    • -20°C (frozen)

    • Exposure to ambient light at room temperature.

  • At initial, 1, 2, 4, and 8-week time points, visually inspect the samples for any changes in physical appearance, such as color, caking, or deliquescence.

  • Record all observations in a laboratory notebook.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To quantitatively determine the purity of this compound and detect the presence of any degradation products.

Methodology:

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare sample solutions from the stability study time points at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product.

Protocol 3: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze all stressed samples by the stability-indicating HPLC method (Protocol 2).

  • Characterize major degradation products using LC-MS and/or NMR if necessary.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatible Materials

ParameterRecommendation
Temperature Refrigerated (2-8°C)[1]
Light Protect from light (use amber vials or store in the dark)[1]
Moisture Store in a dry environment with tightly sealed containers[1]
Atmosphere For long-term storage, consider an inert atmosphere (e.g., nitrogen, argon).
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1][2]

Table 2: Illustrative Stability Data of this compound under Different Storage Conditions (Hypothetical Data)

Storage ConditionTime Point (Weeks)Purity by HPLC (%)Appearance
5°C, Dark, Dry 099.8White to off-white powder
499.7No change
899.6No change
2499.5No change
25°C/60% RH, Dark 099.8White to off-white powder
499.2No change
898.5Slight yellowing
2497.1Yellowish powder
40°C/75% RH, Dark 099.8White to off-white powder
497.0Yellowish powder
894.3Yellow-brown powder
2488.5Brown, slightly clumpy powder
25°C, Ambient Light 099.8White to off-white powder
498.1Slight yellowing
896.2Noticeable yellowing
2492.5Yellow powder

Table 3: Illustrative Results of a Forced Degradation Study (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Hypothetical Rt)
0.1 N HCl, 60°C, 24h ~15%24.5 min
0.1 N NaOH, 60°C, 24h ~25%33.8 min
3% H₂O₂, RT, 24h ~10%15.2 min
70°C, Solid, 48h ~5%16.1 min
Photolytic ~20%24.8 min

Visualizations

Storage_and_Handling_Workflow cluster_storage Recommended Storage cluster_handling Handling for Experiments Store in tightly sealed amber vial Store in tightly sealed amber vial Refrigerate at 2-8°C Refrigerate at 2-8°C Store in tightly sealed amber vial->Refrigerate at 2-8°C Store in a dry, well-ventilated area Store in a dry, well-ventilated area Refrigerate at 2-8°C->Store in a dry, well-ventilated area Equilibrate to room temperature before opening Equilibrate to room temperature before opening Store in a dry, well-ventilated area->Equilibrate to room temperature before opening For Use Weigh quickly in a low-humidity environment Weigh quickly in a low-humidity environment Equilibrate to room temperature before opening->Weigh quickly in a low-humidity environment Prepare stock solutions fresh if possible Prepare stock solutions fresh if possible Weigh quickly in a low-humidity environment->Prepare stock solutions fresh if possible Store solutions at -20°C, protected from light Store solutions at -20°C, protected from light Prepare stock solutions fresh if possible->Store solutions at -20°C, protected from light If storage is needed Receive Compound Receive Compound Receive Compound->Store in tightly sealed amber vial

Caption: Recommended Storage and Handling Workflow.

Caption: Troubleshooting Logic for Stability Issues.

Stability_Assessment_Workflow cluster_protocol Experimental Protocol cluster_analysis Analysis Forced Degradation Study Forced Degradation Study Visual Inspection Visual Inspection Forced Degradation Study->Visual Inspection Stability-Indicating HPLC Stability-Indicating HPLC Forced Degradation Study->Stability-Indicating HPLC Long-Term Stability Study Long-Term Stability Study Long-Term Stability Study->Visual Inspection Long-Term Stability Study->Stability-Indicating HPLC Data Evaluation Data Evaluation Visual Inspection->Data Evaluation LC-MS/NMR for Degradants LC-MS/NMR for Degradants Stability-Indicating HPLC->LC-MS/NMR for Degradants If unknown peaks > threshold Stability-Indicating HPLC->Data Evaluation LC-MS/NMR for Degradants->Data Evaluation Define Stability Protocol Define Stability Protocol Define Stability Protocol->Forced Degradation Study Define Stability Protocol->Long-Term Stability Study Establish Storage Conditions & Shelf-Life Establish Storage Conditions & Shelf-Life Data Evaluation->Establish Storage Conditions & Shelf-Life

Caption: Experimental Workflow for Stability Assessment.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Chloro-2-methyl-8-nitroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in drug discovery and development are constantly exploring novel heterocyclic compounds for their therapeutic potential. Among these, quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the biological activity of 4-Chloro-2-methyl-8-nitroquinoline and its structurally related analogs, supported by experimental data from various studies.

Cytotoxic Activity Against Cancer Cell Lines

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

A study on the cytotoxicity of quinoline derivatives revealed that the parental molecule, identified as compound 5a , exhibited significant activity against human myeloid leukemia (HL-60) and leukemic monocyte lymphoma (U937) cell lines, with IC50 values of 19.88±5.35 µg/mL and 43.95±8.53 µg/mL, respectively[1]. Further modifications to the quinoline structure have been explored to enhance this cytotoxic potential.

Another investigation into a series of 8-nitroquinoline derivatives demonstrated their cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells. Notably, an 8-nitro-7-quinolinecarbaldehyde derivative (Compound E ) showed the highest cytotoxicity with an IC50 value of 0.535 µM. In comparison, a related 7-methyl-8-nitro-quinoline derivative (Compound C ) had an IC50 value of 1.871 µM, indicating that the nature of the substituent at the 7th position significantly influences the cytotoxic activity.[2]

The following table summarizes the cytotoxic activities of this compound analogs against various cancer cell lines.

Compound IDStructureCell LineIC50 (µg/mL)IC50 (µM)Reference
5a (Structure not fully specified)HL-6019.88 ± 5.35-[1]
U93743.95 ± 8.53-[1]
Compound C 7-methyl-8-nitro-quinolineCaco-2-1.871[2]
Compound D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2-0.929[2]
Compound E 8-nitro-7-quinolinecarbaldehydeCaco-2-0.535[2]
Antimicrobial Activity

Quinoline derivatives are also well-known for their antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of this activity.

Research into novel quinoline derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens. For instance, a series of newly synthesized quinoline derivatives showed excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[3]. Another study highlighted that quinoline-based hydroxyimidazolium hybrids exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with one hybrid showing a MIC of 2 µg/mL against S. aureus[4].

The table below presents the antimicrobial activity of representative quinoline analogs.

Compound Series/IDTarget MicroorganismMIC Range (µg/mL)Reference
Novel Quinoline DerivativesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50[3]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[4]
Mycobacterium tuberculosis H37Rv10[4]
Quinoline-based hydroxyimidazolium hybrids 7c & 7d Cryptococcus neoformans15.6[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the quinoline derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) and incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium, and the inoculum is adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of This compound & Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of quinoline analogs.

potential_anticancer_mechanism cluster_cell Cancer Cell quinoline Quinoline Derivative target Intracellular Target (e.g., DNA, Kinases) quinoline->target pathway Signaling Pathway Disruption target->pathway apoptosis Apoptosis pathway->apoptosis proliferation Inhibition of Cell Proliferation pathway->proliferation

References

A Comparative Guide to Experimental and Predicted Spectral Data of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of experimental and predicted spectral data for the novel compound 4-Chloro-2-methyl-8-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By cross-referencing predicted data with experimental findings from structurally similar molecules, this guide serves as a valuable resource for the validation and characterization of this and other related quinoline derivatives.

Introduction

This compound is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and approved drugs. The introduction of a chlorine atom, a methyl group, and a nitro group to the quinoline core is expected to significantly influence its physicochemical properties and biological activity. Accurate spectral characterization is the first critical step in understanding the molecule's behavior and potential applications.

Due to the novelty of this compound, comprehensive experimental spectral data is not yet publicly available. Therefore, this guide employs a comparative approach, presenting predicted spectral data for the title compound alongside experimental data for closely related analogues. This cross-referencing methodology allows for a robust preliminary analysis of its spectral characteristics.

Data Presentation

The following tables summarize the predicted spectral data for this compound and the experimental data for its structural analogues.

Predicted Spectral Data for this compound

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
8.12dH-5
7.95dH-7
7.68tH-6
7.45sH-3
2.75sCH₃

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
159.5C-2
148.1C-8a
145.3C-4
142.9C-8
134.2C-7
128.5C-5
126.9C-6
124.8C-4a
122.1C-3
25.1CH₃

Predicted using nmrdb.org

Table 3: Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3080-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450StrongC=C Aromatic Ring Stretch
1530, 1350StrongN-O Asymmetric & Symmetric Stretch (NO₂)
850-550StrongC-Cl Stretch

Predicted using web.chemoinfo.org

Table 4: Predicted ESI-MS/MS Fragmentation

Precursor m/zCollision EnergyPredicted Fragment m/z
223.03 [M+H]⁺10 eV205.02, 189.02, 163.04
223.03 [M+H]⁺20 eV205.02, 189.02, 178.03, 163.04, 140.04
223.03 [M+H]⁺40 eV205.02, 189.02, 178.03, 163.04, 140.04, 127.04, 115.04

Predicted using CFM-ID 4.0

Experimental Spectral Data for Analogue Compounds

Table 5: Experimental ¹H NMR Data for Related Quinolines

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)CH₃ (ppm)
4-Chloro-2-methylquinoline7.25 (s)8.10 (d)7.65 (t)7.85 (d)2.65 (s)
2-Methyl-8-nitroquinoline7.35 (d)7.95 (d)7.55 (t)8.05 (d)2.70 (s)
4-Methyl-8-nitroquinoline7.40 (d)8.00 (d)7.60 (t)8.10 (d)2.60 (s)

Data sourced from publicly available spectral databases.

Table 6: Experimental IR Data for Related Quinolines (Significant Peaks, cm⁻¹)

CompoundAromatic C-HC=C AromaticN-O Stretch (NO₂)C-Cl Stretch
4-Chloro-2-methylquinoline~3050~1600, 1500-~760
2-Methyl-8-nitroquinoline~3060~1590, 1490~1520, 1340-
8-Nitroquinoline~3070~1610, 1510~1525, 1350-

Data sourced from publicly available spectral databases.

Experimental and Computational Protocols

Experimental Methodologies

The following are generalized protocols for the acquisition of spectral data for small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A total of 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) to elute the compound. The injector temperature is typically set to 250 °C.

  • MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a mass range of m/z 50-500.

  • Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound. The mass spectrum of this peak is then analyzed for the molecular ion and fragmentation pattern.

Computational Methodologies

1. NMR Prediction

  • Method: ¹H and ¹³C NMR spectra can be predicted using various software packages that employ empirical databases and machine learning algorithms (e.g., nmrdb.org) or more rigorous quantum chemical calculations (Density Functional Theory - DFT).

  • Procedure (Database/Machine Learning): The chemical structure is drawn or provided as a SMILES string. The software then compares the chemical environment of each nucleus to a large database of known compounds to predict the chemical shifts.

  • Procedure (DFT): The geometry of the molecule is first optimized. Then, the magnetic shielding tensors are calculated for each nucleus. These values are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS) calculated at the same level of theory.

2. IR Prediction

  • Method: IR spectra are typically predicted using DFT calculations.

  • Procedure: The molecular geometry is optimized to a stationary point on the potential energy surface. A frequency calculation is then performed to compute the vibrational modes of the molecule. The resulting frequencies are often scaled by an empirical factor to better match experimental values.

3. Mass Spectrometry Prediction

  • Method: In silico fragmentation tools, such as the Competitive Fragmentation Modeling-ID (CFM-ID) web server, are used to predict tandem mass spectra (MS/MS).

  • Procedure: The chemical structure is provided as input. The software then uses a machine-learning model trained on a large library of experimental spectra to predict the fragmentation pattern at different collision energies.

Workflow and Logical Relationships

The following diagram illustrates the workflow for comparing experimental and predicted spectral data for novel compound characterization.

Spectral_Data_Comparison_Workflow Workflow for Spectral Data Comparison cluster_experimental Experimental Analysis cluster_predicted Computational Prediction exp_synthesis Compound Synthesis (this compound) exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_data Experimental Spectral Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison and Structural Confirmation exp_data->comparison pred_structure Molecular Structure Input (SMILES/MOL) pred_nmr NMR Prediction (e.g., nmrdb.org) pred_structure->pred_nmr pred_ir IR Prediction (DFT) pred_structure->pred_ir pred_ms MS Prediction (e.g., CFM-ID) pred_structure->pred_ms pred_data Predicted Spectral Data pred_nmr->pred_data pred_ir->pred_data pred_ms->pred_data pred_data->comparison report Publication/Report Generation comparison->report

Caption: Workflow for comparing experimental and predicted spectral data.

Conclusion

This guide has presented a comprehensive overview of the predicted spectral characteristics of this compound, supported by experimental data from structurally related compounds. The tabulated data and detailed protocols provide a solid foundation for researchers working on the synthesis and characterization of this and similar molecules. The comparison of predicted and experimental data is a powerful approach for structural elucidation and validation, especially for novel compounds. As experimental data for this compound becomes available, this guide can be used as a benchmark for its analysis and interpretation.

Comparative study of different synthetic routes to 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of substituted quinolines is a cornerstone of medicinal chemistry and drug development, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. 4-Chloro-2-methyl-8-nitroquinoline is a key intermediate for the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Introduction

The synthesis of this compound presents a multi-step challenge involving the construction of the quinoline core and the regioselective introduction of three distinct substituents: a methyl group at position 2, a nitro group at position 8, and a chloro group at position 4. This guide outlines and compares three potential synthetic pathways, each commencing from different starting materials and employing distinct strategic approaches. The routes are evaluated based on factors such as precursor accessibility, reaction efficiency, and potential for isomeric purity.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies are proposed and analyzed for the preparation of this compound.

Route 1: Cyclization of a Pre-functionalized Aniline Derivative

This approach involves the initial synthesis of an aniline precursor already bearing the nitro and methyl functionalities in the correct orientation, followed by the construction of the quinoline ring system and subsequent chlorination.

Route 2: Nitration of a Pre-formed Quinoline Core

This strategy begins with a readily available quinoline precursor, 2-methylquinolin-4-ol, followed by nitration to introduce the 8-nitro group, and finally, chlorination of the 4-hydroxy group.

Route 3: Functionalization of 2-Methyl-8-nitroquinoline via N-Oxidation

This route starts with the commercially available 2-methyl-8-nitroquinoline and introduces the 4-chloro substituent through an N-oxidation and subsequent chlorination sequence.

The following diagram illustrates the logical workflow of the three proposed synthetic routes.

cluster_0 Synthetic Routes to this compound A1 2-Amino-3-nitrotoluene B1 2-Methyl-8-nitroquinolin-4-ol A1->B1 Combes Synthesis C1 This compound B1->C1 Chlorination A2 2-Methylquinolin-4-ol B2 Mixture of 5-nitro and 8-nitro isomers A2->B2 Nitration C2 2-Methyl-8-nitroquinolin-4-ol B2->C2 Isomer Separation D2 This compound C2->D2 Chlorination A3 2-Methyl-8-nitroquinoline B3 2-Methyl-8-nitroquinoline N-oxide A3->B3 N-Oxidation C3 This compound B3->C3 Chlorination R1 Route 1 R2 Route 2 R3 Route 3

Caption: Proposed synthetic pathways to this compound.

Data Presentation

ParameterRoute 1Route 2Route 3
Starting Material 2-Amino-3-nitrotoluene2-Methylquinolin-4-ol2-Methyl-8-nitroquinoline
Key Steps Combes Synthesis, ChlorinationNitration, Isomer Separation, ChlorinationN-Oxidation, Chlorination
Reported/Expected Yield Moderate (Yield for Combes reaction with this substrate is not reported)Low to Moderate (due to isomer formation and separation)Moderate to Good
Purity of Intermediate Potentially highLow (isomeric mixture)High
Key Reagents Ethyl acetoacetate, H₂SO₄, POCl₃HNO₃, H₂SO₄, POCl₃m-CPBA, POCl₃
Advantages Potentially regioselectiveReadily available starting materialDirect functionalization of a close precursor
Disadvantages Synthesis of starting material required; Combes reaction not documented for this specific substrateFormation of hard-to-separate isomers[1]Requires handling of potentially unstable N-oxide intermediate

Experimental Protocols

Route 1: From 2-Amino-3-nitrotoluene

Step 1a: Synthesis of 2-Amino-3-nitrotoluene This procedure is adapted from Organic Syntheses.[2]

  • o-Toluidine (1 mole) is added to acetic anhydride (650 ml).

  • The mixture is cooled to 12-13°C, and 70% nitric acid (2 moles) is added dropwise, maintaining the temperature between 10-12°C.

  • The resulting solution is poured into ice water, and the precipitated nitroacetotoluides are collected by filtration.

  • The moist product is hydrolyzed by boiling with concentrated hydrochloric acid (300 ml).

  • 2-Amino-3-nitrotoluene is isolated by steam distillation as bright orange needles.

    • Yield: 49-55%

Step 1b: Synthesis of 2-Methyl-8-nitroquinolin-4-ol (Proposed) This proposed step is based on the Combes quinoline synthesis.[3]

  • A mixture of 2-amino-3-nitrotoluene (1 mole) and ethyl acetoacetate (1 mole) is prepared.

  • The mixture is added dropwise to concentrated sulfuric acid with cooling.

  • The reaction mixture is heated to promote cyclization.

  • The acidic solution is poured onto ice, and the precipitated product is collected by filtration.

    • Note: The feasibility and yield of this specific reaction require experimental verification.

Step 1c: Synthesis of this compound This is a general procedure for the chlorination of a 4-hydroxyquinoline.

  • 2-Methyl-8-nitroquinolin-4-ol is refluxed in an excess of phosphorus oxychloride (POCl₃).

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

Route 2: From 2-Methylquinolin-4-ol

Step 2a: Nitration of 2-Methylquinolin-4-ol This procedure is based on the general nitration of quinolines.

  • 2-Methylquinolin-4-ol is dissolved in concentrated sulfuric acid.

  • A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at low temperature.

  • The reaction is stirred until completion and then poured onto ice.

  • The solution is neutralized to precipitate a mixture of 5-nitro and 8-nitro isomers.

    • Note: The separation of these isomers is reported to be challenging.[1]

Step 2b: Isomer Separation Separation may be attempted by fractional crystallization or chromatography, though this is expected to be difficult and result in a low yield of the desired 8-nitro isomer.[4]

Step 2c: Synthesis of this compound The procedure is the same as Step 1c.

Route 3: From 2-Methyl-8-nitroquinoline

Step 3a: Synthesis of 2-Methyl-8-nitroquinoline N-oxide (Proposed) This is a general procedure for the N-oxidation of quinolines.

  • 2-Methyl-8-nitroquinoline is dissolved in a suitable solvent such as acetic acid or chloroform.

  • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • The product is isolated by removing the solvent and purifying the residue.

Step 3b: Synthesis of this compound This is a general procedure for the chlorination of a quinoline N-oxide.

  • The 2-Methyl-8-nitroquinoline N-oxide is treated with phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to effect the chlorination and deoxygenation.

  • The workup procedure is similar to that described in Step 1c.

Conclusion

The selection of an optimal synthetic route to this compound is contingent on the specific requirements of the research, including scale, purity, and available resources.

  • Route 1 offers a potentially direct and regioselective pathway, provided the proposed Combes reaction is viable for the specified substrate. The synthesis of the starting material is well-documented.

  • Route 2 suffers from a significant drawback in the nitration step, which is likely to produce a mixture of isomers that are difficult to separate, leading to low overall yields of the desired product.

  • Route 3 is a strong candidate due to the commercial availability of the starting material and the well-established N-oxidation/chlorination sequence for introducing a 4-chloro substituent on the quinoline ring.

For laboratories with access to 2-methyl-8-nitroquinoline, Route 3 is likely the most efficient and practical approach. However, if the synthesis is to be performed from more fundamental building blocks, Route 1 warrants experimental investigation as it may provide a more elegant and controlled synthesis, avoiding the problematic isomer separation associated with Route 2 . Further experimental validation of the proposed steps in Route 1 and Route 3 would be invaluable to the scientific community.

References

Benchmarking the Performance of 4-Chloro-2-methyl-8-nitroquinoline-Based Inhibitors in the Context of PI3K/Akt/mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of a novel 4-Chloro-2-methyl-8-nitroquinoline-based inhibitor, designated here as CMNQ-8, against established inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates cell cycle, survival, and proliferation, and its dysregulation is a hallmark of many cancers. Quinoline derivatives have emerged as a promising class of compounds targeting this pathway. This guide presents a hypothetical performance benchmark for CMNQ-8, contextualized with experimental data for well-characterized PI3K inhibitors to provide a framework for evaluation.

Comparative Performance Data

The efficacy of CMNQ-8 is benchmarked against a panel of known PI3K inhibitors with varying isoform selectivity. The following tables summarize the in vitro enzymatic activity and the anti-proliferative effects in a relevant cancer cell line.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorPI3KαPI3KβPI3KδPI3Kγ
CMNQ-8 (Hypothetical) 75 250 150 300
Alpelisib51,156250290
Buparlisib (BKM120)52166116262
Pictilisib (GDC-0941)333375
Duvelisib--2.515

Data for Alpelisib, Buparlisib, Pictilisib, and Duvelisib are compiled from publicly available databases and scientific literature. Data for CMNQ-8 is hypothetical and for comparative purposes.

Table 2: Anti-Proliferative Activity in MCF-7 Breast Cancer Cell Line (GI50, µM)

InhibitorGI50 (µM)
CMNQ-8 (Hypothetical) 0.95
Alpelisib0.82 - 38.3[1][2]
Buparlisib (BKM120)~0.1 - 0.7[3]
Pictilisib (GDC-0941)<0.5[4]

GI50 (50% growth inhibition) values can vary based on experimental conditions. The provided ranges for established inhibitors reflect this variability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ)

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP and [γ-33P]-ATP

    • Phosphatidylinositol (PI) as substrate

    • Test compounds (e.g., CMNQ-8) dissolved in DMSO

    • Scintillation counter and plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction well, combine the recombinant PI3K enzyme, kinase buffer, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]-ATP, along with the PI substrate.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction and measure the incorporation of 33P into the PI substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the measurement of the anti-proliferative effects of a compound on a cancer cell line.

  • Reagents and Materials:

    • MCF-7 breast cancer cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 value from the dose-response curve.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation CMNQ8 CMNQ-8 CMNQ8->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of CMNQ-8.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo & Advanced Assays cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Comparative Data Analysis (vs. Alternative Inhibitors) Kinase_Assay->Data_Analysis Cell_Viability Cell-Based Proliferation Assay (GI50 Determination) Animal_Models Xenograft Animal Models (Tumor Growth Inhibition) Cell_Viability->Animal_Models Cell_Viability->Data_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Toxicity Toxicology Studies Animal_Models->Toxicity PK_PD->Data_Analysis Toxicity->Data_Analysis Compound Test Compound (e.g., CMNQ-8) Compound->Kinase_Assay Compound->Cell_Viability

Caption: A generalized workflow for benchmarking the performance of kinase inhibitors.

References

Confirming Stereochemistry: A Comparative Guide to Determining the Absolute Configuration of 4-Chloro-2-methyl-8-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding structure-activity relationships and ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for confirming the absolute configuration of 4-Chloro-2-methyl-8-nitroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry.

While X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry, other powerful techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable alternatives, particularly when suitable single crystals for diffraction studies cannot be obtained.

At a Glance: Method Comparison

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with Chiral Auxiliaries)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-visible lightFormation of diastereomers with distinct NMR spectra
Sample Phase Solid (single crystal)Solution or neat liquidSolutionSolution
Requirement High-quality single crystalChiral moleculeChiral molecule with a chromophoreDerivatization with a chiral auxiliary
Key Output 3D atomic coordinates, Flack parameterVCD spectrumECD spectrumDiastereomeric NMR spectra
Data Analysis Structure solution and refinementComparison with quantum chemical calculationsComparison with quantum chemical calculations or empirical rulesAnalysis of chemical shift differences
Confidence High (often considered definitive)High (with computational support)Moderate to HighModerate to High
Throughput Low to MediumMediumMediumHigh

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the absolute configuration of a chiral molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. The presence of a "heavy" atom, such as the chlorine atom in this compound derivatives, is advantageous for this method.

The Role of Anomalous Dispersion

The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion[1]. When the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, the scattering factor of that atom is modified, leading to a breakdown of Friedel's law. This means that the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer identical. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule.

The Flack Parameter: A Quantitative Indicator

A critical parameter derived from the crystallographic refinement is the Flack parameter, x[2]. This parameter, ranging from 0 to 1, indicates the relative proportion of the two possible enantiomers in the crystal structure model.

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct .

  • A Flack parameter close to 1 suggests that the absolute configuration should be inverted .

  • A value around 0.5 may indicate a racemic twin or that the anomalous scattering signal is too weak for a conclusive determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for determining the absolute configuration of a this compound derivative using single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam (often from a copper or molybdenum source) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The atomic positions and other parameters are refined against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated and refined. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of Enantiopure Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config spectroscopic_workflow cluster_experiment Experimental cluster_computational Computational cluster_analysis Analysis sample_prep Sample Preparation (Solution) spectral_acq VCD/ECD Spectral Acquisition sample_prep->spectral_acq comparison Comparison of Experimental and Calculated Spectra spectral_acq->comparison conf_search Conformational Search dft_calc DFT/TD-DFT Calculation of Spectra conf_search->dft_calc dft_calc->comparison assignment Assignment of Absolute Configuration comparison->assignment

References

A Head-to-Head Comparison of Analytical Methods for the Detection of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of 4-Chloro-2-methyl-8-nitroquinoline, a substituted quinoline derivative, is crucial in various stages of pharmaceutical development and quality control. As a potential impurity or a key intermediate, its quantification demands robust analytical methodologies. This guide provides a head-to-head comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of this compound. The information presented is based on established methods for structurally related compounds, offering a foundational guide for method development and selection.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound. These values are illustrative and based on typical performance for the analysis of similar chlorinated nitroaromatic compounds. Actual performance may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Preparation May require derivatization for improved volatility and thermal stability.Generally requires less sample preparation; direct injection is often possible.
Throughput ModerateHigh
Matrix Effect Less prone to ion suppression.Can be susceptible to ion suppression or enhancement, requiring careful matrix-matched calibration.

Visualizing the Analytical Workflow and Decision Making

To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate a general experimental workflow and a decision-making process.

Analytical_Workflow General Experimental Workflow for Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (if required for GC-MS) Cleanup->Derivatization Injection Injection into GC-MS or LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Report Reporting Quantification->Report

A generalized workflow for the analysis of this compound.

Method_Selection Decision Tree for Method Selection Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? (sub-ppb) Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMS LC-MS/MS is Preferred Sensitivity->LCMS Yes Throughput High Throughput Needed? Matrix->Throughput No Matrix->LCMS Yes Throughput->LCMS Yes GCMS GC-MS is a Viable Option Throughput->GCMS No ConsiderGCMS GC-MS may be suitable if derivatization is acceptable

A decision tree to guide the selection of an analytical method.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from procedures for the analysis of chlorinated hydrocarbons and quinoline derivatives.[1][2]

1. Sample Preparation:

  • Extraction: For solid samples, use ultrasonic extraction with a suitable solvent like toluene or dichloromethane. For liquid samples, a liquid-liquid extraction with a non-polar solvent may be appropriate.

  • Clean-up: If the matrix is complex, a solid-phase extraction (SPE) step using a silica-based or polymeric sorbent can be employed to remove interferences.

  • Derivatization (if necessary): While this compound may be amenable to direct GC-MS analysis, derivatization could improve peak shape and thermal stability. This step would need to be evaluated during method development.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7200 Q-TOF MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection: 1 µL, splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 50-400.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is based on established procedures for the analysis of nitroaromatic compounds and other pharmaceutical impurities.[3][4]

1. Sample Preparation:

  • Extraction: Samples can be dissolved in a suitable solvent such as methanol or acetonitrile. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be adapted.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm particle size) or equivalent reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-5 min: 10-90% B.

    • 5-6 min: 90% B.

    • 6-6.1 min: 90-10% B.

    • 6.1-8 min: 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. LC-MS/MS generally offers higher sensitivity and is more suitable for high-throughput screening and the analysis of complex matrices. GC-MS, on the other hand, can be a robust and cost-effective alternative, particularly when high sensitivity is not the primary concern and for matrices that are amenable to gas chromatography. It is imperative to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.

References

Evaluating the Structure-Activity Relationship of 4-Chloro-2-methyl-8-nitroquinoline Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] Among these, derivatives of 4-chloro-2-methyl-8-nitroquinoline are of particular interest due to the combined electronic and steric properties imparted by the chloro, methyl, and nitro substituents, which can significantly influence their interaction with biological targets. This guide provides a comparative evaluation of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as antiproliferative agents. The information presented herein is synthesized from available experimental data on closely related analogues to infer the SAR for this specific scaffold.

Quantitative Analysis of Antiproliferative Activity

While a comprehensive SAR study on a series of this compound derivatives is not extensively available in the public domain, valuable insights can be drawn from studies on closely related structures. A notable study investigated the antiproliferative activity of novel acylhydrazone derivatives of a 4-chloro-8-nitro-1,2-dihydroquinoline scaffold against human cervical cancer (HeLa) cell lines.[2][3] Although the core quinoline is partially saturated and substituted at the 3-position, this data provides a crucial starting point for understanding the cytotoxic potential of the 4-chloro-8-nitroquinoline core.

The study identified a particularly potent compound, which incorporated a specific acylhydrazone moiety at the 3-position of the 4-chloro-8-nitro-1,2-dihydroquinoline core.[2][3] The half-maximal inhibitory concentration (IC50) value for this lead compound is presented in the table below.

Compound IDCore StructureModificationCell LineIC50 (µM)
Lead Compound 1 4-chloro-8-nitro-1,2-dihydroquinoline3-acylhydrazone derivativeHeLa18.8[2][3]

Inference for this compound:

Based on the broader literature on quinoline derivatives, the following SAR points can be inferred for the this compound scaffold:

  • The 4-Chloro Group: The presence of a chlorine atom at the 4-position is a common feature in many biologically active quinolines. It can act as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups to modulate activity. In some contexts, the chloro group itself contributes to the compound's activity.

  • The 2-Methyl Group: Substitution at the 2-position of the quinoline ring can influence the molecule's steric and electronic properties, potentially affecting its binding to target proteins. The impact of a methyl group would need to be empirically determined and compared with other substituents.

  • The 8-Nitro Group: The electron-withdrawing nature of the nitro group at the 8-position can significantly impact the electronic distribution of the quinoline ring system. This can influence the compound's reactivity and its ability to participate in interactions such as pi-stacking with biological macromolecules.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays typically used in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds as for the MTT assay.

  • After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizing Methodologies and Pathways

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Lines (e.g., HeLa) purification->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 sar_analysis SAR Analysis apoptosis_assay->sar_analysis ic50->sar_analysis Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Pathway compound Quinoline Derivative cell Cancer Cell compound->cell dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Studies of 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of reaction mechanisms for 4-Chloro-2-methyl-8-nitroquinoline, this guide provides a comparative analysis of isotopic labeling studies against alternative methodologies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the intricacies of reaction pathways for nitroquinoline derivatives.

The study of reaction mechanisms is fundamental to the advancement of medicinal chemistry and drug development. A thorough understanding of how a molecule is formed allows for process optimization, impurity profiling, and the design of new, more effective synthetic routes. This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Elucidating its reaction mechanisms is therefore of significant interest. Isotopic labeling stands out as a powerful technique for this purpose, offering unambiguous insights into the fate of individual atoms throughout a chemical transformation.[1][2][3][4]

This guide presents a hypothetical isotopic labeling study to validate the proposed mechanism of a common reaction involving this compound: nucleophilic aromatic substitution (SNAr). We will compare this approach with other established methods for mechanism validation and provide detailed experimental protocols and data to support the comparison.

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group at the 8-position of the quinoline ring, along with the chloro-substituent at the 4-position, makes this compound a prime candidate for nucleophilic aromatic substitution. In this proposed mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion yields the substituted product.

Isotopic Labeling Study Design

To validate this proposed SNAr mechanism, a crossover experiment using isotopic labeling can be designed. The goal is to unequivocally demonstrate that the reaction proceeds through the proposed pathway and not, for instance, through an elimination-addition mechanism. For this hypothetical study, we will use a ¹³C-labeled version of this compound at the 4-position (the carbon attached to the chlorine).

The reaction to be studied is the substitution of the chloro group with a methoxy group using sodium methoxide.

Hypothetical Reaction:

This compound + NaOCH₃ → 4-Methoxy-2-methyl-8-nitroquinoline + NaCl

Isotopically Labeled Reaction:

4-[¹³C]-Chloro-2-methyl-8-nitroquinoline + NaOCH₃ → 4-[¹³C]-Methoxy-2-methyl-8-nitroquinoline + NaCl

The key analytical techniques to distinguish the labeled and unlabeled products would be Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]

Comparative Data Analysis

To provide a clear comparison, we will consider three potential methods for validating the reaction mechanism: the proposed isotopic labeling study, a kinetic study, and computational modeling. The following tables summarize the hypothetical data that would be obtained from each of these studies.

Table 1: Isotopic Labeling Experimental Data

ExperimentReactant(s)Product(s) Detected by MS¹³C NMR Chemical Shift of C4 (ppm)Conclusion
1Unlabeled this compound + NaOCH₃4-Methoxy-2-methyl-8-nitroquinoline (m/z = 218.07)164.5Reaction proceeds as expected.
24-[¹³C]-Chloro-2-methyl-8-nitroquinoline + NaOCH₃4-[¹³C]-Methoxy-2-methyl-8-nitroquinoline (m/z = 219.07)164.5 (enhanced signal)The methoxy group is exclusively attached to the labeled carbon.
3Crossover: Unlabeled this compound + 4-[¹³C]-Chloro-2-methyl-8-nitroquinoline + NaOCH₃Unlabeled Product (m/z = 218.07) AND Labeled Product (m/z = 219.07) ONLY164.5 (with and without enhanced signal)No scrambling of the label observed, supporting a direct substitution mechanism.

Table 2: Kinetic Study Data

[this compound] (M)[NaOCH₃] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.22.5 x 10⁻⁴

Table 3: Computational Modeling Data (Density Functional Theory)

Proposed MechanismIntermediateTransition State Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
SNArMeisenheimer Complex+15.2-25.8
Elimination-AdditionBenzyne-like intermediate+45.7-25.8

Comparison of Methodologies

FeatureIsotopic LabelingKinetic StudiesComputational Modeling
Directness of Evidence High (directly tracks atomic connectivity)Medium (infers mechanism from rate laws)Low (provides a theoretical model)
Ambiguity LowMedium (different mechanisms can have similar rate laws)High (dependent on the accuracy of the model)
Cost High (synthesis of labeled compounds)Medium (requires specialized kinetic equipment)Low to Medium (requires computational resources)
Time High (synthesis and analysis)MediumLow
Expertise Required High (synthesis and spectroscopic analysis)Medium (physical organic chemistry)High (computational chemistry)

While kinetic and computational studies provide valuable, albeit indirect, evidence for the SNAr mechanism, the isotopic labeling experiment offers the most direct and unambiguous proof. The absence of any "scrambled" products in the crossover experiment definitively rules out mechanisms involving intermediates where the original carbon-chlorine bond is broken before the new carbon-oxygen bond is formed at a different position.

Experimental Protocols

1. Synthesis of 4-[¹³C]-Chloro-2-methyl-8-nitroquinoline

A multi-step synthesis would be required, starting from a ¹³C-labeled precursor such as [¹³C]-aniline or [¹³C]-acetic anhydride, and following established synthetic routes for quinoline synthesis (e.g., Doebner-von Miller reaction), followed by chlorination and nitration. The final product would be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the position and extent of labeling.

2. Nucleophilic Aromatic Substitution Reaction

To a solution of this compound (or its ¹³C-labeled analogue, or a 1:1 mixture for the crossover experiment) (1 mmol) in anhydrous methanol (10 mL) at room temperature is added sodium methoxide (1.2 mmol). The reaction mixture is stirred at 50°C for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.

3. Product Analysis

The purified product is analyzed by:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the incorporation of the ¹³C label.

  • ¹³C NMR Spectroscopy: To confirm that the ¹³C label remains at the C4 position in the product.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed reaction mechanism, the experimental workflow, and the logical framework for interpreting the results.

SNAr_Mechanism Reactants This compound + OCH₃⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + OCH₃⁻ Product 4-Methoxy-2-methyl-8-nitroquinoline + Cl⁻ Intermediate->Product - Cl⁻ Isotopic_Labeling_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Start ¹³C-labeled Precursor Synthesis Multi-step Synthesis Start->Synthesis Labeled_Reactant 4-[¹³C]-Chloro-2-methyl- 8-nitroquinoline Synthesis->Labeled_Reactant Reaction SNAr Reaction with NaOCH₃ Labeled_Reactant->Reaction Purification Purification Reaction->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Logical_Framework Observation Observation: ¹³C label is retained at the C4 position. No scrambled products in crossover experiment. Conclusion Conclusion: Direct substitution at C4. Observation->Conclusion SNAr Supports SNAr Mechanism Conclusion->SNAr Elimination_Addition Refutes Elimination-Addition Mechanism Conclusion->Elimination_Addition

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2-methyl-8-nitroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-2-methyl-8-nitroquinoline, a compound requiring careful management due to its chemical properties. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all appropriate personal protective equipment is worn. This is the first line of defense against potential exposure and chemical hazards.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation location.[2]

II. Spill Management and Containment

In the event of a spill, immediate and proper containment is crucial to prevent wider contamination and exposure.

For small-scale spills:

  • Absorb: Use dry sand or other non-combustible absorbent materials to cover the spillage.[3]

  • Collect: Carefully sweep up and shovel the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Rinse: The affected area can be rinsed with plenty of water, with the rinse water collected and charged into the wastewater system if local regulations permit.[3]

For large-scale spills:

  • Evacuate: Increase the initial evacuation distance in the downwind direction.[3]

  • Contain: Prevent the spillage from entering water sources, sewers, basements, or enclosed spaces.[3]

  • Professional Assistance: Contact your institution's environmental health and safety (EHS) office or a qualified hazardous waste disposal service for guidance and assistance.

Note: For nitro-compounds with explosive potential, covering with sand is prohibited.[3]

III. Disposal Procedure for this compound Waste

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1][2][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][4][5]

    • Avoid mixing with incompatible materials. Strong oxidizing agents, strong acids, and strong bases should be kept separate to prevent violent reactions.[1][6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's EHS department.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure and have secondary containment to prevent the release of material in case of a container failure.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any available safety data sheet (SDS) information.

The following diagram illustrates the logical workflow for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste Stream A->B C Use Designated, Labeled Container B->C D Segregate from Incompatible Materials C->D E Store in a Cool, Dry, Ventilated Area D->E F Maintain Secondary Containment E->F G Contact EHS or Licensed Contractor F->G H Provide Chemical Information G->H I Schedule Waste Pickup H->I J Transport to Approved Disposal Facility I->J

Caption: Logical workflow for the proper disposal of this compound.

IV. Incompatible Materials and Hazardous Decomposition

To prevent dangerous reactions, it is imperative to avoid contact between this compound and the following materials:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Strong bases[1]

  • Acid anhydrides[1]

  • Acid chlorides[1]

Hazardous decomposition products that may be formed upon combustion or degradation include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4]

V. Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound. Therefore, the recommended and safest method of disposal is through a certified hazardous waste management facility. Attempting to neutralize this compound without a validated protocol could result in unforeseen and hazardous reactions.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guidance for 4-Chloro-2-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-methyl-8-nitroquinoline was found. The following guidance is based on the safety information for structurally related compounds, including quinoline, nitroanilines, and chlorinated aromatic compounds. Researchers, scientists, and drug development professionals must exercise caution and use this information as a supplementary guide to their institution's safety protocols and a qualified safety professional's advice.

Immediate Safety and Handling Precautions

Due to its chemical structure, this compound is presumed to be a hazardous substance. The quinoline ring system can be toxic, and the presence of a nitro group and a halogen suggests potential for irritation, toxicity, and environmental hazards. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes, but is not limited to:

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1][2]

  • Skin and Body Protection: A flame-retardant lab coat or a chemical-resistant apron over personal clothing is required. For larger quantities or when there is a significant risk of splashing, a full chemical-resistant suit may be necessary.[2][3]

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or in case of a spill.[1][2]

Personal Protective Equipment (PPE) for Handling this compound
Area
Eyes/Face
Hands
Body
Respiratory

Operational and Disposal Plans

Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, spill kits, and waste containers, should be readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure to the powder. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible and will not lead to a hazardous reaction.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[2]

Spill Management:

In the event of a spill, evacuate the area and ensure it is well-ventilated. Only trained personnel with appropriate PPE should manage the cleanup.

  • Small Spills: For small powder spills, gently cover with an inert absorbent material (e.g., sand, vermiculite) and then carefully sweep it into a designated hazardous waste container. Avoid raising dust.

  • Large Spills: For larger spills, or if the spill involves a solution, contain the spill with absorbent pads or booms. Absorb the material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan:

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area Proceed to handling safety_check2 Inspect Gloves for Integrity prep_ppe->safety_check2 prep_materials Gather Materials prep_area->prep_materials Proceed to handling safety_check1 Verify Fume Hood Function prep_area->safety_check1 weigh Weigh Compound prep_materials->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve Experimental Steps react Perform Reaction dissolve->react Experimental Steps decontaminate Decontaminate Work Area react->decontaminate Post-experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Final Steps remove_ppe Doff PPE dispose_waste->remove_ppe Final Steps safety_check3 Segregate Waste Streams dispose_waste->safety_check3

Caption: Experimental workflow with integrated safety checkpoints for handling this compound.

Logical Relationship of Safety Procedures

The following diagram illustrates the logical hierarchy and relationship between the different safety components for handling this hazardous chemical.

safety_hierarchy cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_emergency Emergency Procedures compound This compound Handling toxicity Potential Toxicity (Quinoline, Nitro Group) compound->toxicity poses hazards irritation Irritation (Chloro, Nitro Group) compound->irritation poses hazards environmental Environmental Hazard compound->environmental poses hazards engineering Engineering Controls (Fume Hood) toxicity->engineering are managed by admin Administrative Controls (SOPs, Training) toxicity->admin are managed by ppe Personal Protective Equipment (Gloves, Goggles, etc.) toxicity->ppe are managed by irritation->engineering are managed by irritation->admin are managed by irritation->ppe are managed by environmental->engineering are managed by environmental->admin are managed by environmental->ppe are managed by spill Spill Response engineering->spill inform exposure First Aid for Exposure engineering->exposure inform fire Fire Response engineering->fire inform admin->spill inform admin->exposure inform admin->fire inform ppe->spill inform ppe->exposure inform ppe->fire inform

Caption: Hierarchical relationship of safety protocols for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.